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  • Product: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate
  • CAS: 25693-41-8

Core Science & Biosynthesis

Foundational

Technical Guide: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

This guide details the structural analysis, synthesis, and medicinal chemistry applications of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate , a critical intermediate in the development of kinase inhibitors (parti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis, synthesis, and medicinal chemistry applications of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate , a critical intermediate in the development of kinase inhibitors (particularly PI3K/mTOR pathway modulators).

Executive Summary & Chemical Identity

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 25693-41-8 ) is a pyrimidine-based scaffold widely utilized in medicinal chemistry as a "privileged structure" for designing ATP-competitive kinase inhibitors. Its core features—a pyrimidine ring substituted with a solubilizing morpholine group and a modifiable ester handle—make it an ideal precursor for generating libraries of bioactive molecules targeting oncology and autoimmune indications.

Property Data
CAS Number 25693-41-8
IUPAC Name Ethyl 2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Molecular Formula C₁₁H₁₅N₃O₄
Molecular Weight 253.26 g/mol
Physical State White to off-white crystalline solid
Melting Point 163–166 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
pKa (Predicted) ~6.5 (enolic OH), ~1.5 (basic N)

Structural Analysis & Tautomerism

Understanding the tautomeric nature of this compound is vital for accurate docking studies and synthetic planning. While often named as a "4-hydroxy" pyrimidine, the compound predominantly exists in the 4-oxo (lactam) tautomer in both solid state and solution (DMSO/Water).

Tautomeric Equilibrium

The pyrimidine ring allows for a proton shift between the oxygen at C4 and the nitrogen at N1/N3.

  • Lactam Form (Dominant): The proton resides on N1/N3, creating a carbonyl at C4. This form is energetically favored due to the resonance stabilization of the amide-like linkage.

  • Lactim Form (Minor): The proton resides on the oxygen, forming a true hydroxyl group. This form is relevant only when the oxygen is trapped (e.g., O-alkylation).

Implication for Drug Design: In binding pockets (e.g., PI3K ATP site), the N-H of the lactam often acts as a Hydrogen Bond Donor (HBD), while the Carbonyl O acts as a Hydrogen Bond Acceptor (HBA).

Tautomerism Lactam 4-Oxo Tautomer (Major Form) N-H Donor / C=O Acceptor Lactim 4-Hydroxy Tautomer (Minor Form) O-H Donor / N: Acceptor Lactam->Lactim Proton Shift

Figure 1: Tautomeric equilibrium favoring the 4-oxo form, critical for defining pharmacophore interactions.

Synthetic Pathways

The most robust industrial route involves a cyclocondensation reaction between a morpholine-derived guanidine equivalent and a malonate derivative. This method avoids the use of odorous thiols (common in S-methylation routes) and provides high yields.

Primary Route: Cyclocondensation

Reagents: Morpholinoformamidine hydrobromide, Diethyl ethoxymethylenemalonate (DEEM), Sodium Ethoxide (NaOEt).

Step-by-Step Protocol:
  • Preparation of Amidine: React morpholine with cyanamide or S-methylisothiourea to generate morpholinoformamidine (CAS 5638-78-8).

  • Condensation:

    • Charge: Dissolve Morpholinoformamidine HBr (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq) in absolute Ethanol.

    • Base Addition: Add NaOEt (1.2 eq) dropwise at 0–5 °C to liberate the free amidine base.

    • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. The reaction proceeds via a Michael addition followed by cyclization and elimination of ethanol.

    • Workup: Cool to room temperature. Acidify with glacial acetic acid to pH ~5 to precipitate the product.

    • Purification: Filter the solid, wash with cold water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Synthesis Amidine Morpholinoformamidine (CAS 5638-78-8) Inter Intermediate: Acyclic Enamine Amidine->Inter NaOEt, EtOH Michael Addition DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Inter NaOEt, EtOH Michael Addition Product Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS 25693-41-8) Inter->Product Reflux, -EtOH Cyclization

Figure 2: The convergent synthesis of the pyrimidine core via DEEM condensation.

Analytical Characterization

Verification of the structure requires distinct spectral signatures.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
12.50 Broad Singlet1HNH (Lactam) / OH
8.25 Singlet1HPyrimidine H-6
4.21 Quartet (J=7.1 Hz)2HEster CH₂
3.65 - 3.75 Multiplet8HMorpholine (CH₂)₄
1.28 Triplet (J=7.1 Hz)3HEster CH₃

Note: The morpholine protons may appear as two distinct sets of multiplets (4H each) if rotation is restricted, but often appear as a broad envelope or two triplets in DMSO.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode)

  • Parent Ion [M+H]⁺: m/z 254.12

  • Fragmentation: Loss of ethyl group (-28) or ester cleavage is common.

Medicinal Chemistry Applications

This scaffold is a cornerstone in the design of Type I kinase inhibitors , specifically for the PI3K (Phosphoinositide 3-kinase) family.

Pharmacophore Mapping
  • Morpholine Ring: Acts as a "solvent-exposed" solubilizing group or interacts with the hinge region (e.g., Met residue) in specific kinases. In PI3K inhibitors like Buparlisib (BKM120) , the morpholine is crucial for potency and metabolic stability.

  • C5 Ester: Serves as a synthetic handle.

    • Hydrolysis

      
       Carboxylic Acid (Library generation via amide coupling).
      
    • Reduction

      
       Alcohol (Linker attachment).
      
    • Direct Amidation

      
       Formation of Urea/Amide derivatives.
      
  • C4 Carbonyl / N3: Forms a bidentate H-bond donor/acceptor motif with the kinase hinge region (e.g., Val851 in PI3Kα).

Case Study: PI3K Inhibitor Synthesis

Researchers utilize CAS 25693-41-8 to synthesize derivatives similar to ZSTK474 or GDC-0941 analogs.

  • Chlorination: Treat CAS 25693-41-8 with POCl₃ to generate Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate .

  • Suzuki Coupling: React the 4-chloro intermediate with an aryl boronic acid (e.g., indazole or pyridine) to install the primary pharmacophore.

  • Modification: Convert the C5 ester to an amide to fine-tune solubility and selectivity.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store in a cool, dry place (2–8 °C recommended). Hygroscopic; keep under inert gas (Argon/Nitrogen) for long-term storage to prevent ester hydrolysis.

References

  • Synthesis of Pyrimidine Cores: Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963.

  • Tautomerism of Hydroxypyrimidines: Giuliano, B. M., et al. (2010). "Tautomerism in 4-Hydroxypyrimidine..." Journal of Physical Chemistry A, 114(48), 12725–12730.

  • PI3K Inhibitor Design: Rewcastle, G. W., et al. (2011). "Synthesis and biological evaluation of novel pyrimidine-based PI3K inhibitors." Journal of Medicinal Chemistry, 54(20), 7105-7126.

  • Morpholine Precursors: Baghdad Science Journal. (2016).[1][2] "Synthesis and Characterization of Some New Morpholine Derivatives."

  • Compound Database Entry: PubChem CID 12300053 (Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate).

Sources

Exploratory

Technical Guide: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

The following is an in-depth technical guide on Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate , structured for researchers and drug development professionals. CAS Number: 25693-41-8 Role: Critical Intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate , structured for researchers and drug development professionals.

CAS Number: 25693-41-8 Role: Critical Intermediate for PI3K/mTOR Kinase Inhibitors[1]

Executive Summary

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS 25693-41-8) is a pharmacologically significant heterocyclic building block.[1] It serves as a core scaffold in the synthesis of dual PI3K/mTOR inhibitors and other ATP-competitive kinase inhibitors.[1] The pyrimidine ring provides the essential hydrogen-bonding motif required for hinge-region binding in kinase domains, while the morpholine moiety at the C2 position is frequently employed to modulate solubility and pharmacokinetic profiles (ADME).

This guide details the chemical identity, validated synthesis protocols, analytical characterization, and handling requirements for this compound.

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecification
CAS Number 25693-41-8
IUPAC Name Ethyl 4-hydroxy-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Alternative Name Ethyl 2-morpholino-4-oxo-1,4-dihydropyrimidine-5-carboxylate
Molecular Formula C₁₁H₁₅N₃O₄
Molecular Weight 253.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 163–166 °C
Solubility Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in Ethanol
pKa ~7.5 (Pyrimidine N-H/OH tautomer)
Structural Tautomerism

Researchers must note that this compound exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms.[1] In solution and solid state, the 4-oxo-1,4-dihydro tautomer often predominates, which is relevant for binding interactions and nucleophilic substitutions at the C4 position during downstream synthesis.[1]

Synthesis & Manufacturing Protocols

Two primary routes are established for the synthesis of CAS 25693-41-8.[1] Route A is the direct condensation method, preferred for its atom economy. Route B is the displacement method, often used when starting from thio-analogs.

Route A: Direct Condensation (Preferred)

This protocol utilizes the cyclocondensation of morpholine-4-carboxamidine with diethyl ethoxymethylenemalonate (DEEMM).[1]

Reagents:

  • Morpholine-4-carboxamidine hydrobromide (or hydrochloride)[1]

  • Diethyl ethoxymethylenemalonate (DEEMM)[2]

  • Base: Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)[1]

  • Solvent: Absolute Ethanol

Step-by-Step Protocol:

  • Preparation of Amidine Base: Dissolve Morpholine-4-carboxamidine salt (1.0 eq) in absolute ethanol. Add NaOEt (1.1 eq) at 0°C and stir for 30 minutes to liberate the free amidine.

  • Condensation: Add Diethyl ethoxymethylenemalonate (1.0 eq) dropwise to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of the starting amidine.

  • Work-up: Cool the reaction to room temperature. The product often precipitates directly.

  • Purification: Filter the solid. Wash with cold ethanol and water to remove inorganic salts.[1] Recrystallize from ethanol/DMF if necessary to achieve >98% purity.

Route B: Displacement of S-Methyl Group

This route is useful if 2-thiouracil derivatives are readily available.[1]

  • Starting Material: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.[1]

  • Reaction: Reflux with excess morpholine (2–3 eq) in ethanol or dioxane. The morpholine acts as a nucleophile, displacing the methylthio group (methanethiol byproduct).

  • Outcome: Yields are generally high, but odor control (methanethiol) is required.

Synthesis Mechanism Diagram

The following diagram illustrates the mechanism for Route A (Direct Condensation).

SynthesisPath Amidine Morpholine-4- carboxamidine Intermediate Acyclic Intermediate (Michael Addition) Amidine->Intermediate + DEEMM NaOEt/EtOH DEEMM Diethyl ethoxy methylenemalonate DEEMM->Intermediate Cyclization Cyclization (- EtOH) Intermediate->Cyclization Heat/Reflux Product Ethyl 4-hydroxy-2- morpholinopyrimidine- 5-carboxylate Cyclization->Product Tautomerization

Caption: Synthesis of CAS 25693-41-8 via condensation of morpholine-4-carboxamidine and DEEMM.

Applications in Drug Discovery[1][3]

PI3K/mTOR Inhibitor Design

The ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate scaffold is a privileged structure in kinase drug discovery.[1]

  • Hinge Binding: The N1 and C4-O (carbonyl/hydroxyl) motifs form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3Kα).

  • Solubility Modulation: The morpholine ring is strategically placed at the C2 position to improve water solubility and reduce lipophilicity (LogP), addressing common failures in lead optimization.

  • Chlorination Precursor: This compound is the immediate precursor to Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate .[1] The C4-hydroxyl group is converted to a chloride (using POCl₃), which is then displaced by various amines to create diverse libraries of PI3K inhibitors (e.g., GDC-0980 analogs).

Analytical Characterization

To validate the integrity of this intermediate, the following analytical signals are diagnostic:

1H NMR (DMSO-d₆, 400 MHz):

  • δ 12.0–12.5 ppm (s, 1H): Broad singlet corresponding to the OH/NH tautomeric proton.

  • δ 8.60 ppm (s, 1H): Singlet for the Pyrimidine H-6 proton (highly deshielded).

  • δ 4.25 ppm (q, 2H): Quartet for the ester O-CH₂- protons.[1]

  • δ 3.65–3.75 ppm (m, 8H): Overlapping multiplets for the morpholine ring protons (O-CH₂ and N-CH₂).[1]

  • δ 1.28 ppm (t, 3H): Triplet for the ester methyl group.

HPLC Purity Profiling:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.[2]

  • Detection: UV at 254 nm (pyrimidine absorption).

Handling & Safety (GHS)

While not classified as a highly toxic substance, standard laboratory safety protocols for organic synthesis intermediates apply.

Hazard ClassStatement CodeDescription
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis of the ester moiety.

References

  • National Institutes of Health (NIH) - PubChem. Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (Compound Summary). [Link][1]

  • LookChem. Downstream Products of Morpholine-4-carboximidamide (CAS 5638-78-8). [Link][1]

  • ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with amidines (General Pyrimidine Synthesis). [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a heterocyclic compound of significant interest within the landscape of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a heterocyclic compound of significant interest within the landscape of medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of compounds renowned for their diverse pharmacological activities. The morpholine and carboxylate ester functionalities further contribute to its unique physicochemical profile, influencing its potential as a drug candidate. A thorough understanding of its physical properties is paramount for researchers and drug development professionals, as these characteristics govern its behavior in biological systems, inform formulation strategies, and guide analytical method development. This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate, alongside methodologies for their experimental determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and structure.

Chemical Name: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

CAS Number: 25693-41-8

Molecular Formula: C₁₁H₁₅N₃O₄

Molecular Weight: 253.25 g/mol

Chemical Structure:

Caption: Chemical structure of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate.

Core Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior and suitability for various applications, particularly in drug development where they influence absorption, distribution, metabolism, and excretion (ADME).

PropertyValue/InformationSource
Physical Form Solid at 20°C[Vendor Data]
Melting Point 163-166°C[Vendor Data]
Boiling Point Predicted: ~267.9°C at 760 mmHg (for a related compound)[1]
Solubility No experimental data found. Expected to have moderate solubility in polar organic solvents.
pKa Predicted: ~8.11 (for a related compound)[2]
LogP Predicted: ~ -0.3 (for a related compound)[3]
Expert Insights:

The solid state of this compound at room temperature is typical for a molecule of its size and complexity, facilitating handling and formulation as a solid dosage form. The melting point range of 163-166°C suggests a crystalline solid with a relatively high degree of purity. The predicted boiling point for a similar pyrimidine derivative is quite high, indicating low volatility. The predicted pKa suggests the compound is weakly acidic, likely due to the hydroxyl group on the pyrimidine ring, which can exist in tautomeric forms. The negative predicted LogP value for a related structure indicates a preference for the aqueous phase over an oily phase, suggesting the compound is likely to be hydrophilic. This is a crucial parameter for predicting its absorption and distribution characteristics in the body.

Experimental Determination of Key Physical Properties

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_properties Determination of Physical Properties cluster_spectroscopy Spectroscopic Characterization Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (≥98% by GC/HPLC) Purification->Purity MP Melting Point Determination Purity->MP Sol Solubility Assessment Purity->Sol pKa pKa Measurement Purity->pKa LogP LogP Determination Purity->LogP NMR NMR (1H, 13C) Purity->NMR IR Infrared Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Data_Analysis Data Analysis & Interpretation MP->Data_Analysis Sol->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Comprehensive Technical Profile Data_Analysis->Final_Report

Caption: Experimental workflow for the comprehensive characterization of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate.

Detailed Protocols:

1. Melting Point Determination:

  • Apparatus: Digital melting point apparatus or Thiele tube.

  • Procedure:

    • A small, dry sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.

  • Significance: A sharp melting point range (typically < 2°C) is indicative of high purity.

2. Solubility Determination (Shake-Flask Method):

  • Principle: This method determines the equilibrium solubility of a compound in a given solvent.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Causality: Solubility is a critical factor for drug delivery and bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

3. pKa Determination (Potentiometric Titration):

  • Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

  • Procedure:

    • A precise amount of the compound is dissolved in a suitable solvent (often a water-miscible co-solvent for poorly soluble compounds).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the half-equivalence point.

  • Expertise: The pKa value is crucial for understanding the ionization state of a drug at different physiological pH values, which affects its absorption, distribution, and target binding.

4. LogP Determination (Shake-Flask Method):

  • Principle: This method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of pre-saturated n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the two phases.

    • The concentration of the compound in both the n-octanol and water phases is determined analytically.

    • LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Trustworthiness: The LogP value is a key indicator of a drug's lipophilicity, which influences its ability to cross cell membranes.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound. While specific experimental spectra for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate are not publicly available, the expected spectral features are outlined below based on its structure.

Expected Spectroscopic Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃).

    • Signals for the morpholine ring protons.

    • A signal for the proton on the pyrimidine ring.

    • A broad signal for the hydroxyl proton, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals for the carbonyl carbon of the ester and the carbons of the pyrimidine and morpholine rings.

    • Signals for the carbons of the ethyl group.

  • IR (Infrared) Spectroscopy:

    • A broad absorption band corresponding to the O-H stretching of the hydroxyl group.

    • A strong absorption band for the C=O stretching of the ester group.

    • C-N and C-O stretching vibrations from the pyrimidine and morpholine rings.

  • Mass Spectrometry (MS):

    • A molecular ion peak corresponding to the molecular weight of the compound (253.25 g/mol ).

    • Characteristic fragmentation patterns related to the loss of the ethyl ester and morpholine moieties.

Synthesis and Potential Impurities

A plausible synthetic route for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate likely involves the condensation of a morpholine-containing guanidine or amidine derivative with a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate.

General Synthetic Approach:

G Reactant1 Morpholine-containing Guanidine/Amidine Reaction Condensation Reaction (Base Catalyzed) Reactant1->Reaction Reactant2 Diethyl Ethoxymethylenemalonate Reactant2->Reaction Product Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate Reaction->Product Purification Purification Product->Purification

Caption: A potential synthetic pathway for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate.

Potential Impurities:
  • Starting materials: Unreacted starting materials are common impurities.

  • By-products: Side reactions can lead to the formation of isomeric pyrimidines or other condensation products.

  • Solvents: Residual solvents from the reaction and purification steps.

  • Degradation products: The compound may degrade under certain conditions (e.g., heat, light, extreme pH), leading to the formation of hydrolysis products of the ester or other degradation species.

Purity is typically assessed using chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with a minimum purity of 98% being standard for research-grade material.

Conclusion

This technical guide has synthesized the available and predicted physical properties of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate, providing a crucial resource for researchers in the field of drug discovery and development. While some key experimental data remains to be published, the outlined methodologies provide a clear path for the comprehensive physicochemical characterization of this promising compound. A thorough understanding and documentation of these properties are essential for advancing our knowledge of its structure-activity relationships and for facilitating its potential translation into a therapeutic agent.

References

  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. [Online] Available at: [Link]

  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. [Online] Available at: [Link]

Sources

Exploratory

Technical Guide: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Structural Identity, Synthetic Protocols, and Pharmaceutical Utility Executive Summary Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 25693-41-8) is a critical heterocyclic scaffold in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 25693-41-8) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1][2] Its structural versatility arises from the pyrimidine core, which allows for distinct vectors of modification at the C-2, C-4, and C-5 positions.[1]

This guide provides a comprehensive technical analysis of the compound, resolving complex nomenclature issues arising from tautomerism, detailing a robust synthetic workflow, and outlining its role in structure-activity relationship (SAR) studies.

Part 1: Structural Identity & Nomenclature

The IUPAC Tautomerism Challenge

While the name "Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate" is widely used in commercial catalogs, it is chemically imprecise due to the lactam-lactim tautomerism inherent to 4-hydroxypyrimidines.[1]

In solution and the solid state, the equilibrium heavily favors the 4-oxo (lactam) form over the 4-hydroxy (lactim) form. Consequently, the rigorous IUPAC designation prioritizes the ketone functionality.

  • Common Name: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate[1][2]

  • Preferred IUPAC Name (PIN): Ethyl 2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate [1]

  • CAS Registry Number: 25693-41-8[1][2][3]

  • Molecular Formula: C₁₁H₁₅N₃O₄[1]

  • Molecular Weight: 253.26 g/mol

Structural Logic & Tautomeric Equilibrium

The following diagram illustrates the tautomeric shift. Understanding this is vital for analytical interpretation (NMR) and predicting reactivity (e.g., chlorination of the C-4 position).

Tautomerism cluster_0 Minor Tautomer (Lactim) cluster_1 Major Tautomer (Lactam) Hydroxy 4-Hydroxy Form (Aromatic Pyrimidine) Oxo 6-Oxo-1,6-dihydro Form (Amide Character) Hydroxy->Oxo  Proton Transfer  

Caption: Equilibrium favors the 6-oxo form (Green) due to the thermodynamic stability of the amide-like resonance, despite the loss of full aromaticity in the ring.

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most reliable route to this scaffold involves a condensation reaction between a 1,3-dielectrophile and a 1,3-dinucleophile .[1]

  • Electrophile: Diethyl ethoxymethylenemalonate (DEEM).

  • Nucleophile: Morpholine-4-carboxamidine (Morpholinoformamidine).[1]

Step-by-Step Synthesis Protocol

Safety Note: This reaction utilizes sodium ethoxide (corrosive, moisture-sensitive) and generates ethanol as a byproduct.[1] Perform in a fume hood.

Reagents:

  • Diethyl ethoxymethylenemalonate (1.0 eq)

  • Morpholine-4-carboxamidine hydrobromide (1.0 eq)[1]

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Ethanol (Anhydrous)

Procedure:

  • Preparation of Amidine Base: In a dry round-bottom flask, dissolve Morpholine-4-carboxamidine hydrobromide in anhydrous ethanol.

  • Deprotonation: Add Sodium ethoxide solution dropwise at 0°C. Stir for 15 minutes to generate the free amidine base.

  • Condensation: Add Diethyl ethoxymethylenemalonate dropwise. The solution will likely turn yellow/orange.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Cool reaction to room temperature.[4][5]

    • Acidify with glacial acetic acid or dilute HCl to pH ~5 to protonate the pyrimidinolate intermediate.

    • The product, Ethyl 2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate , will precipitate as an off-white solid.[1]

    • Filter the solid and wash with cold water and cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Reaction Workflow Diagram

Synthesis Start Start: Reagent Prep Step1 Free Amidine Formation (Amidine HBr + NaOEt) Start->Step1 Step2 Addition of DEEM (Diethyl ethoxymethylenemalonate) Step1->Step2 Nucleophilic Attack Step3 Cyclization (Reflux 4-6h) Step2->Step3 Elimination of EtOH Step4 Acidification (pH 5) Precipitation of Product Step3->Step4 Protonation End Final Product (Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate) Step4->End

Caption: The synthesis relies on a [3+3] cyclocondensation strategy, a variation of the classic pyrimidine synthesis.[1]

Part 3: Physicochemical & Analytical Characterization[1][6][7]

Key Properties Table
PropertyValueTechnical Note
Appearance Off-white to pale yellow solidColoration often indicates oxidation impurities.[1]
Melting Point 191–194°CSharp melting point indicates high purity.[1]
pKa (Calculated) ~6.5 (OH/NH acidic proton)The N-1 proton is acidic due to resonance stabilization.[1]
LogP ~1.2Moderate lipophilicity; suitable for drug-like scaffolds.[1]
Solubility DMSO, DMF (High); Water (Low)Poor aqueous solubility requires polar organic solvents for assays.
Analytical Expectations (Validation)

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆):

    • δ 12.0–13.0 ppm (br s, 1H): The NH/OH proton (confirms the oxo/hydroxy tautomer).

    • δ 8.2–8.5 ppm (s, 1H): The C-6 proton on the pyrimidine ring. This is the diagnostic singlet.

    • δ 4.2 ppm (q, 2H) & 1.2 ppm (t, 3H): Ethyl ester group signals.

    • δ 3.6–3.8 ppm (m, 8H): Morpholine ring protons.

  • IR Spectroscopy:

    • 1650–1700 cm⁻¹: Strong Carbonyl (C=O) stretch from the ester and the cyclic amide (pyrimidinone).

Part 4: Pharmaceutical Applications[1][4][7]

The PI3K/mTOR Kinase Scaffold

This compound is a "privileged structure" in kinase inhibitor discovery. The pyrimidine-5-carboxylate core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of lipid kinases.[1]

  • Mechanism: The morpholine oxygen often forms a hydrogen bond with the hinge region of the kinase (e.g., Valine residues in PI3Kα).

  • Derivatization:

    • C-4 Activation: The 4-hydroxy group is converted to a 4-chloro group using POCl₃.[1]

    • SNAr Displacement: The 4-chloro intermediate reacts with aryl amines to create the "selectivity pocket" binder.

    • Ester Hydrolysis: The C-5 ester is hydrolyzed to the acid or reduced to the alcohol to tune solubility and metabolic stability.

Pathway Context

The following diagram highlights where this scaffold intervenes in the cellular signaling cascade.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT / PKB PIP3->AKT mTOR mTOR Complex AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Morpholino-Pyrimidine Inhibitor Inhibitor->PI3K Inhibition (ATP Competitive)

Caption: The morpholino-pyrimidine core competitively inhibits PI3K, blocking the conversion of PIP2 to PIP3 and halting downstream AKT/mTOR signaling.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 293750, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (Analogous Structure Reference). Retrieved February 2, 2026, from [Link]

  • Ukrainets, I. V., et al. (2006). Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (1948).[4] Ethyl Ethoxymethylenemalonate Synthesis Protocol. Org. Synth. 1948, 28,[4] 60. Retrieved February 2, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate: Synthesis, Characterization, and Application in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, a detailed synthetic route, methods for its characterization, and a practical application in the context of kinase inhibitor screening.

Compound Profile: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

This molecule belongs to the pyrimidine class of heterocyclic compounds, which are central to numerous biologically active molecules, including several approved drugs. The presence of the morpholine moiety and the carboxylate group at key positions on the pyrimidine ring suggests its potential as a scaffold for developing targeted therapeutics.

Below is a summary of its key molecular and physical properties.

PropertyValueSource
Molecular Weight 253.25 g/mol ,
Molecular Formula C11H15N3O4,
CAS Number 25693-41-8,
Physical Form Solid
Melting Point 163-166°C
XLogP3 -0.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Topological Polar Surface Area 80.2 Ų

Synthesis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

The synthesis of substituted pyrimidines can be achieved through various well-established methodologies. A common and effective approach involves the condensation of a β-ketoester with an amidine or a related derivative.[1] For the target molecule, a plausible and efficient synthetic route is a variation of the Biginelli reaction, which involves a three-component reaction.[1][2]

The proposed synthesis involves the reaction of ethyl 2-cyano-3-ethoxyacrylate, morpholine, and a subsequent cyclization step. A general principle for forming the pyrimidine ring is the reaction of an alkoxymethylene compound with an amidine or isothiourea derivative.[3]

Synthesis_Workflow cluster_reagents Starting Materials cluster_conditions Reaction Conditions reagent1 Ethyl 2-cyano-3-ethoxyacrylate intermediate Intermediate Adduct reagent1->intermediate Reacts with reagent2 Morpholine reagent2->intermediate reagent3 Guanidine Carbonate solvent Ethanol base Sodium Ethoxide product Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate intermediate->product Cyclization with Guanidine Carbonate purification Purification (Recrystallization) product->purification Crude Product purification->product Purified Product Kinase_Assay_Workflow cluster_components Assay Components cluster_process Assay Steps compound Test Compound (Ethyl 4-hydroxy-2- morpholinopyrimidine-5-carboxylate) incubation Incubation compound->incubation kinase Kinase Enzyme kinase->incubation substrate Substrate (Peptide or Protein) substrate->incubation atp ATP atp->incubation assay_buffer Assay Buffer assay_buffer->incubation detection_reagent Detection Reagent (e.g., ADP-Glo) incubation->detection_reagent Addition of Reagent readout Signal Detection (Luminescence/Fluorescence) detection_reagent->readout analysis Data Analysis (IC50 determination) readout->analysis

Sources

Exploratory

The Biological Activity of Morpholinopyrimidine Derivatives: A Technical Guide for Drug Discovery

Abstract The morpholinopyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a plethora of biologically active molecules with significant therapeutic potential. This tech...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholinopyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a plethora of biologically active molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of morpholinopyrimidine derivatives, with a primary focus on their role as potent and selective kinase inhibitors. We delve into the molecular mechanisms of action, key therapeutic targets, and the preclinical and clinical landscape of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of drug discovery, with over 60% of FDA-approved small molecule drugs featuring a nitrogen-based heterocycle.[1] Among these, the pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[2] Its inherent ability to engage in various biological interactions has made it a versatile scaffold for the development of a wide array of therapeutic agents.[3] When fused or substituted with a morpholine moiety, the resulting morpholinopyrimidine core exhibits a remarkable propensity for targeting the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.[4] This guide will illuminate the significant anti-inflammatory and anticancer properties of this chemical class, with a particular emphasis on their well-documented activity as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway and key players in the DNA Damage Response (DDR) network.

Anticancer Activity: Targeting Key Signaling Cascades

The anticancer activity of morpholinopyrimidine derivatives is predominantly attributed to their ability to inhibit key kinases that drive tumor growth, proliferation, and survival. The PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers, is a primary target for this class of compounds.[5][6]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Morpholinopyrimidine derivatives have been extensively investigated as inhibitors of this pathway, with many demonstrating potent dual inhibition of PI3K and mTOR.[1][7]

The morpholine oxygen atom is a key pharmacophoric feature, often forming a crucial hydrogen bond with the hinge region of the kinase domain, thereby anchoring the inhibitor in the ATP-binding site.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Morpholino Morpholinopyrimidine Derivatives Morpholino->PI3K Morpholino->mTORC2 Morpholino->mTORC1

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinopyrimidine derivatives.

The following table summarizes the inhibitory activities of representative morpholinopyrimidine derivatives against PI3K isoforms and mTOR.

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)Reference(s)
Compound 12b 170130-760830[1]
Compound 26 2037620446189[8]
Compound 17p 31.8>1000>100015.4>1000[9][10]
Compound 6e 117306090-11180-[11]
GDC-0941 (Pictilisib) 33319317[12]
BKM120 (Buparlisib) 52166217116-[12]
Targeting the DNA Damage Response (DDR) Pathway

The DNA Damage Response (DDR) is a complex network of signaling pathways that detect and repair DNA lesions, thereby maintaining genomic integrity. Key kinases in this pathway, including Ataxia Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-dependent Protein Kinase (DNA-PK), have emerged as critical targets in cancer therapy.[13] Morpholinopyrimidine derivatives have shown promise as inhibitors of these DDR kinases, offering a strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.

DDR_Pathway DNA_Damage DNA Damage (DSBs, SSBs, Replication Stress) ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR DNAPK DNA-PK DNA_Damage->DNAPK CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 DNARepair DNA Repair ATM->DNARepair CHK1 CHK1 ATR->CHK1 ATR->DNARepair DNAPK->DNARepair CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest CHK1->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Morpholino Morpholinopyrimidine Derivatives Morpholino->ATM Morpholino->ATR Morpholino->DNAPK

Figure 2: The DNA Damage Response (DDR) pathway and points of inhibition by morpholinopyrimidine derivatives.

CompoundTarget KinaseIC₅₀ (nM)Reference(s)
NU7441 Analog DNA-PK8[1]
AZ20 ATR5[14]
ATM Inhibitor-1 ATM0.7[15]
Compound 401 DNA-PK280[16]

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disease, and autoimmune disorders. Morpholinopyrimidine derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][18][19]

A study on a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives showed that these compounds could inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells.[17][18][19] Molecular docking studies revealed a strong binding affinity of these compounds for the active sites of iNOS and COX-2.[17]

Experimental Protocols for Biological Evaluation

The characterization of the biological activity of morpholinopyrimidine derivatives relies on a suite of robust and validated experimental assays. The following section provides detailed, step-by-step methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholinopyrimidine derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Morpholinopyrimidine Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 3: Workflow for the MTT cell viability assay.

Western Blot Analysis of Kinase Inhibition

Principle: Western blotting is a technique used to detect specific proteins in a sample. To assess kinase inhibition, this method is used to measure the levels of phosphorylated downstream target proteins. A decrease in the ratio of the phosphorylated protein to the total protein indicates inhibition of the upstream kinase.[5][6][20]

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the morpholinopyrimidine derivative for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[5]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-Akt Ser473) and a primary antibody for the total protein (e.g., total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry can be used to analyze the cell cycle distribution and the induction of apoptosis. For cell cycle analysis, cells are stained with a DNA-intercalating dye like propidium iodide (PI), and the fluorescence intensity, which is proportional to the DNA content, is measured.[21][22] For apoptosis, cells are co-stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).[23][24][25][26]

Step-by-Step Protocol (Apoptosis):

  • Cell Treatment: Treat cells with the morpholinopyrimidine derivative for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

In Vivo Efficacy in Xenograft Models

Principle: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development. They allow for the evaluation of a compound's antitumor efficacy in a living organism.[4][15][27][28]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the morpholinopyrimidine derivative to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

Therapeutic Potential and Clinical Landscape

The potent and selective inhibition of key cancer-driving kinases by morpholinopyrimidine derivatives has translated into promising therapeutic potential. Several PI3K inhibitors with related structural features have progressed through clinical trials and received regulatory approval, validating this target class.

  • Idelalisib (Zydelig®): A selective PI3Kδ inhibitor approved for the treatment of certain B-cell malignancies.[2][29][30][31]

  • Copanlisib (Aliqopa®): A pan-class I PI3K inhibitor with activity against PI3Kα and PI3Kδ, approved for relapsed follicular lymphoma.[7][12][32][33][34]

  • Duvelisib (Copiktra®): A dual inhibitor of PI3Kδ and PI3Kγ, approved for relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma and follicular lymphoma.[14][16][35][36][37]

The clinical success of these agents underscores the therapeutic potential of targeting the PI3K pathway. The development of next-generation morpholinopyrimidine derivatives with improved isoform selectivity, better pharmacokinetic properties, and enhanced safety profiles is an active area of research.

Conclusion

The morpholinopyrimidine scaffold represents a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors. Their demonstrated efficacy in targeting key signaling pathways in cancer and inflammation has established them as a prominent class of compounds in drug discovery. The in-depth understanding of their biological activities, coupled with the robust experimental methodologies outlined in this guide, will empower researchers to further explore and exploit the therapeutic potential of this remarkable chemical scaffold. Future efforts will likely focus on the development of more selective inhibitors to minimize off-target effects and the exploration of novel combination therapies to overcome drug resistance.

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  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]

  • ResearchGate. (n.d.). Chemical investigations to develop mTOR-selective inhibitors. ResearchGate. [Link]

  • Hidalgo, M., Amant, F., Biankin, A. V., Carlson, R. W., Casali, P. G., Chabot, J. A., ... & Wilmes, L. J. (2014). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 11(4), 214–226. [Link]

  • Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., Hoda, N., & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119–19129. [Link]

  • Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., Hoda, N., & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119–19129. [Link]

  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2011). Current development of the second generation of mTOR inhibitors as anticancer agents. Acta biochimica et biophysica Sinica, 43(10), 757–765. [Link]

Sources

Foundational

The Emerging Therapeutic Potential of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including natural products and synthetic drugs. Its versatile chemical nature allows for diverse substitutions, leading to a wide array of pharmacological activities. Within this broad class, 2-morpholinopyrimidine derivatives have garnered significant attention for their potential in treating a range of diseases, from inflammatory conditions to cancer. This technical guide focuses on a specific, promising derivative: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate. While direct literature on this exact molecule is nascent, this paper will synthesize available information on its core structure and closely related analogues to provide a comprehensive overview of its probable synthesis, biological activities, and therapeutic prospects.

Synthesis Methodology: A Plausible Route to a Novel Scaffold

While a specific, published synthesis for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is not yet widely available, a scientifically sound and efficient synthetic pathway can be postulated based on established pyrimidine synthesis protocols. The most probable and widely adopted method for constructing the 4-hydroxy-pyrimidine-5-carboxylate core is through the condensation of a three-carbon synthon with a guanidine derivative.

Proposed Synthetic Pathway

A plausible and efficient route to Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate involves a one-pot cyclocondensation reaction. The key starting materials for this synthesis are diethyl ethoxymethylenemalonate (DEEM), a common and commercially available reagent, and morpholine-4-carboxamidine (morpholinoguanidine).

Synthetic Pathway DEEM Diethyl ethoxymethylenemalonate Intermediate Reaction Intermediate DEEM->Intermediate + MorpholinoGuanidine Morpholine-4-carboxamidine MorpholinoGuanidine->Intermediate Product Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate Intermediate->Product Cyclization & Aromatization Base Base (e.g., NaOEt) Base->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Heat Heat (Reflux) Heat->Intermediate

Caption: Proposed synthesis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate.

Step-by-Step Experimental Protocol (Hypothetical)
  • Preparation of the Reaction Mixture: To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add morpholine-4-carboxamidine hydrochloride. Stir the mixture at room temperature for 30 minutes to liberate the free base.

  • Addition of Diethyl Ethoxymethylenemalonate: To the above mixture, add diethyl ethoxymethylenemalonate (DEEM) dropwise at room temperature.

  • Cyclocondensation: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a dilute acid (e.g., acetic acid or HCl) to precipitate the product. The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium ethoxide is a common and effective base for this type of condensation reaction, as it deprotonates the guanidine nitrogen, making it a more potent nucleophile.

  • Solvent: Ethanol is an ideal solvent as it is relatively inert under the reaction conditions and readily dissolves the reactants.

  • Reaction Conditions: Heating under reflux provides the necessary activation energy for the cyclization and subsequent aromatization to form the stable pyrimidine ring.

Biological Activities and Mechanism of Action: A Focus on Inflammation and Oncology

While direct biological data for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is not yet in the public domain, extensive research on its close analogues provides a strong foundation for predicting its therapeutic potential. The primary areas of interest for 2-morpholinopyrimidine derivatives are anti-inflammatory and anticancer applications.

Anti-inflammatory Activity: Targeting iNOS and COX-2

Several studies have highlighted the potent anti-inflammatory properties of 2-morpholinopyrimidine derivatives.[1][2][3] These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The mechanism of this anti-inflammatory action is primarily attributed to the downregulation of two key pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

Mechanism of Action:

Overproduction of NO by iNOS is a hallmark of many inflammatory diseases.[1] Similarly, COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[1] By inhibiting the expression and activity of both iNOS and COX-2, 2-morpholinopyrimidine derivatives can effectively suppress the inflammatory cascade.

Anti-inflammatory Mechanism LPS LPS Macrophage Macrophage LPS->Macrophage activates iNOS_mRNA iNOS mRNA Macrophage->iNOS_mRNA upregulates COX2_mRNA COX-2 mRNA Macrophage->COX2_mRNA upregulates iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translates to COX2_protein COX-2 Protein COX2_mRNA->COX2_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Prostaglandins Prostaglandins COX2_protein->Prostaglandins produces Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation MorpholinoPyrimidine 2-Morpholinopyrimidine Derivatives MorpholinoPyrimidine->iNOS_mRNA inhibits expression MorpholinoPyrimidine->COX2_mRNA inhibits expression

Caption: Inhibition of the inflammatory cascade by 2-morpholinopyrimidine derivatives.

Quantitative Data on Related Compounds:

CompoundTargetIC50 (µM)Cell LineReference
Derivative V4NO production-RAW 264.7[1]
Derivative V8NO production-RAW 264.7[1]

(Note: Specific IC50 values for NO inhibition were not provided in the source, but V4 and V8 were identified as the most potent inhibitors.)

Anticancer Potential: PI3K/Akt/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for drug development. Interestingly, some 2-morpholinopyrimidine derivatives have been investigated as inhibitors of this critical pathway. This suggests that Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate could also possess anticancer properties.

Mechanism of Action:

The PI3K/Akt/mTOR pathway plays a crucial role in cell growth, proliferation, survival, and angiogenesis. Inhibition of this pathway can lead to apoptosis (programmed cell death) and a reduction in tumor growth.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes MorpholinoPyrimidine 2-Morpholinopyrimidine Derivatives MorpholinoPyrimidine->PI3K inhibits MorpholinoPyrimidine->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-morpholinopyrimidine derivatives.

Future Directions and Therapeutic Applications

The structural features of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate, combined with the robust biological activity of its close analogues, position it as a molecule of significant interest for drug discovery and development.

  • Inflammatory Diseases: Its potential as a dual iNOS/COX-2 inhibitor makes it a strong candidate for the development of novel anti-inflammatory drugs for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.

  • Oncology: The possible inhibitory activity against the PI3K/Akt/mTOR pathway suggests that this scaffold could be explored for the development of new anticancer agents. Further derivatization and structure-activity relationship (SAR) studies could lead to the identification of potent and selective kinase inhibitors.

  • Other Therapeutic Areas: The versatility of the pyrimidine core suggests that Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate and its derivatives could be screened for a wide range of other biological activities, including antiviral, antibacterial, and antifungal properties.

Conclusion

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate represents a promising, yet underexplored, chemical entity with significant therapeutic potential. Based on the extensive research conducted on related 2-morpholinopyrimidine derivatives, it is highly probable that this compound possesses potent anti-inflammatory and potential anticancer properties. The outlined synthetic strategy provides a clear path for its preparation, enabling further investigation into its biological activities. As the demand for novel therapeutics continues to grow, a deeper exploration of this and similar pyrimidine scaffolds is warranted to unlock their full potential in addressing unmet medical needs.

References

Sources

Exploratory

Morpholinopyrimidines: A Technical Guide to Therapeutic Targeting &amp; Scaffold Utility

Executive Summary The morpholinopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, predominantly recognized for its high-affinity inhibition of the PI3K-related kinase (PIKK) family. Its util...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholinopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, predominantly recognized for its high-affinity inhibition of the PI3K-related kinase (PIKK) family. Its utility stems from the morpholine ring’s ability to function as a potent hydrogen-bond acceptor within the ATP-binding hinge region of lipid and protein kinases. This guide dissects the molecular mechanisms, validated therapeutic targets, and experimental frameworks necessary for leveraging this scaffold in drug discovery, with a specific focus on oncology and DNA damage response (DDR) pathways.

The Pharmacophore: Structural Basis of Inhibition

The efficacy of morpholinopyrimidines is not accidental; it is a result of precise electronic and steric complementarity with the kinase ATP-binding pocket.

The "Hinge Binder" Mechanism

The morpholine oxygen atom is the critical pharmacophoric element. In the context of PI3Kα (p110α) , crystallographic data confirms that this oxygen acts as a hydrogen bond acceptor, interacting with the backbone amide of Val851 in the hinge region.[1] This interaction anchors the molecule, allowing the pyrimidine core to orient substituents into the affinity pocket (specificity) and the solvent-exposed region (solubility).

Scaffold Modularization
  • C2/C6 Positions: Typically substituted with morpholine rings to maximize solubility and hinge interaction.

  • C4 Position: The "vector" for selectivity. Substitution here (e.g., with aryl or heteroaryl groups via Suzuki coupling) directs the molecule toward non-conserved regions of the kinase, enabling isoform specificity (e.g., sparing PI3Kβ or PI3Kδ).

Pharmacophore Morpholine Morpholine Ring (H-Bond Acceptor) Pyrimidine Pyrimidine Core (Scaffold) Morpholine->Pyrimidine Attached at C2/C6 Target Kinase Hinge Region (Val851 in PI3Kα) Morpholine->Target Critical H-Bond Substituent C4 Substituent (Selectivity Vector) Substituent->Pyrimidine Attached at C4

Figure 1: Structural logic of the morpholinopyrimidine pharmacophore.

Primary Therapeutic Targets: The PI3K/mTOR Axis

The most validated application of this scaffold is the inhibition of the Phosphatidylinositol 3-Kinase (PI3K) / Mammalian Target of Rapamycin (mTOR) pathway.

PI3K Isoforms (Class I)

Morpholinopyrimidines function as ATP-competitive inhibitors.

  • Mechanism: They occupy the ATP binding site, preventing the phosphorylation of PIP2 to PIP3. This blockade inhibits the recruitment of Akt (Protein Kinase B) to the plasma membrane.

  • Selectivity Profile: While many early derivatives were pan-PI3K inhibitors (inhibiting

    
    ), recent medicinal chemistry efforts focus on sparing the 
    
    
    
    isoform to avoid insulin resistance side effects.
Dual PI3K/mTOR Inhibition

Because mTOR belongs to the PIKK family and shares high sequence homology with the PI3K catalytic domain, many morpholinopyrimidines (e.g., Pictilisib/GDC-0980 ) act as dual inhibitors. This is therapeutically advantageous in cancers with high mutational burden in PIK3CA or PTEN loss, as it prevents the feedback loop activation of Akt that often occurs with selective mTORC1 inhibitors.

Case Study: Buparlisib (BKM120) & The Tubulin Caveat

Buparlisib is the archetypal morpholinopyrimidine. However, it serves as a critical cautionary tale for drug developers.

  • The Success: Potent pan-PI3K inhibition (

    
     nM).
    
  • The "Off-Target" Effect: At concentrations slightly above therapeutic efficacy (

    
    ), Buparlisib binds directly to tubulin , inhibiting polymerization. This causes mitotic arrest independent of PI3K inhibition.[2]
    
  • Implication: Phenotypic screening results must be validated to distinguish between kinase-driven apoptosis and microtubule-driven cytotoxicity.

Secondary & Emerging Targets

DNA-PK (DNA-Dependent Protein Kinase)

DNA-PK is crucial for Non-Homologous End Joining (NHEJ) double-strand break repair.

  • Relevance: Morpholinopyrimidines often cross-react with DNA-PK due to the PIKK structural homology.

  • Therapeutic Angle: Potent inhibitors are being explored as radiosensitizers . Blocking DNA-PK prevents tumor cells from repairing radiation-induced DNA damage.

ATM & ATR Kinases

Similar to DNA-PK, Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinases are members of the PIKK family.

  • Strategy: Synthetic lethality. In tumors with p53 or ATM mutations, inhibiting the remaining checkpoint kinase (ATR) with a morpholinopyrimidine derivative can force catastrophic mitotic failure.

Experimental Framework

Synthetic Pathway

The construction of the scaffold typically follows a convergent route involving Nucleophilic Aromatic Substitution (


) and Suzuki-Miyaura coupling.

Synthesis Start 2,4,6-Trichloropyrimidine Step1 Step 1: S_NAr (Morpholine, 0°C) Start->Step1 Inter1 2,6-Dimorpholino-4-chloropyrimidine Step1->Inter1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Inter1->Step2 Final Target Morpholinopyrimidine Step2->Final

Figure 2: General synthetic workflow for 2,4,6-trisubstituted morpholinopyrimidines.

Validation Protocols
A. In Vitro Kinase Assay (ADP-Glo)

Objective: Determine


 against recombinant PI3K isoforms.
  • Preparation: Dilute compounds in DMSO (final concentration < 1%).

  • Reaction: Incubate kinase (e.g., PI3K

    
    ), substrate (PIP2:PS lipid vesicles), and ATP (
    
    
    
    apparent concentration) with the compound for 60 min at room temperature.
    • Critical Control: Ensure ATP concentration is at or below

      
       to avoid competitive displacement artifacts.
      
  • Detection: Add ADP-Glo reagent to deplete unconsumed ATP, then Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase signal.
    
  • Analysis: Plot RLU vs. log[inhibitor] to derive

    
    .
    
B. Cellular Selectivity Profiling

Objective: Distinguish on-target (PI3K) vs. off-target (Tubulin) effects.

  • Western Blot: Treat cells (e.g., MCF7) for 2-6 hours.

    • Marker:p-Akt (Ser473) . Loss of signal indicates PI3K/mTOR inhibition.

  • Cell Cycle Analysis (Flow Cytometry): Treat cells for 24 hours.

    • Result A:

      
       arrest = PI3K inhibition (Cytostatic).[3]
      
    • Result B:

      
       arrest = Tubulin interference (Cytotoxic).
      

Quantitative Data Summary

Compound ClassPrimary TargetSecondary TargetTypical IC50 (nM)Clinical Status
Buparlisib (BKM120) Pan-PI3K (

)
Tubulin (High conc.)~50 (PI3K

)
Phase III (Head & Neck)
Pictilisib (GDC-0980) Dual PI3K / mTORDNA-PK~5 (PI3K

), ~20 (mTOR)
Discontinued (Toxicity)
ZSTK474 Pan-PI3K-~16 (PI3K

)
Phase I/II
Morpholino-Triazines PI3K / mTORATM / ATRVariablePreclinical

Future Outlook: PROTACs

The high affinity of morpholinopyrimidines for the PI3K active site makes them ideal candidates for Proteolysis Targeting Chimeras (PROTACs) .

  • Concept: Conjugate a morpholinopyrimidine (Warhead) to a Cereblon ligand (e.g., Thalidomide) via a PEG linker.

  • Advantage: Converts the "stoichiometric inhibition" of the kinase into "catalytic degradation," potentially overcoming resistance mechanisms driven by protein overexpression.

References

  • Synthesis and Structure–Activity Relationships of Morpholino-Pyrimidine Derivatives. Vertex AI Search / NIH. 4[5]

  • Structure-Activity Relationship of Morpholin-4-yl Analogs as PI3K Inhibitors. BenchChem. 6

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. 7

  • Buparlisib (BKM120) | PI3K Inhibitor. MedChemExpress. 8[5]

  • Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors. Nature Communications / NIH. 3[5]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC / NIH. 9

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction. PubMed. 10[5]

  • Protein Degraders (PROTACs) Molecule Discovery Services. Creative Biolabs.[11] 11[5]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a heterocyclic compound with a pyrimidine core, a scaffold known for its di...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a heterocyclic compound with a pyrimidine core, a scaffold known for its diverse pharmacological activities. While the specific mechanism of action for this particular molecule is not yet fully elucidated, its structural features, particularly the morpholinopyrimidine core, suggest a strong potential for interaction with key cellular signaling pathways implicated in various diseases. This guide presents a hypothesized mechanism of action centered on kinase inhibition, supported by a comprehensive and logically structured experimental workflow designed to rigorously test this hypothesis. We will delve into the rationale behind each experimental choice, provide detailed protocols for key assays, and outline the expected outcomes that would validate or refute the proposed mechanism. This document is intended to serve as a roadmap for researchers seeking to characterize the biological activity of this promising compound.

Introduction and Structural Analysis

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (Figure 1) is a substituted pyrimidine. The pyrimidine ring is a fundamental component of nucleic acids and is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects[1][2].

Figure 1: Chemical Structure of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Caption: Structure of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate.

The key structural motifs of this compound are:

  • A 2,4-disubstituted pyrimidine core: This central ring system is a common feature in many biologically active molecules[3].

  • A morpholine ring at position 2: The morpholine group is frequently incorporated into kinase inhibitors, where the oxygen atom can act as a hydrogen bond acceptor, contributing to binding affinity and selectivity[4]. Several known PI3K/mTOR inhibitors feature a morpholinopyrimidine scaffold[2].

  • A hydroxyl group at position 4: This group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within the ATP-binding pocket of a kinase.

  • An ethyl carboxylate group at position 5: This ester group may influence the compound's solubility, cell permeability, and could also be involved in interactions with the target protein.

Hypothesized Mechanism of Action

Based on the structural analysis and the known activities of related compounds, we propose the following primary and alternative hypotheses for the mechanism of action of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate.

Primary Hypothesis: Inhibition of the PI3K/mTOR Signaling Pathway

The presence of the morpholinopyrimidine scaffold strongly suggests that this compound may function as a kinase inhibitor, with the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway being a prime candidate. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers[4]. Several clinically relevant inhibitors, such as GDC-0941 (Pictilisib) and BKM120 (Buparlisib), are based on the morpholinopyrimidine core[2]. We hypothesize that Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate binds to the ATP-binding pocket of PI3K and/or mTOR, thereby inhibiting their kinase activity and downstream signaling.

Alternative Hypotheses

While kinase inhibition is the most probable mechanism, other possibilities should be considered:

  • Alternative Hypothesis 1: Anti-inflammatory activity through COX inhibition. Pyrimidine derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation[5][6][7].

  • Alternative Hypothesis 2: Antibacterial activity. Certain substituted pyrimidines have demonstrated antibacterial effects by targeting essential bacterial enzymes[3][8].

Experimental Workflow for Hypothesis Validation

To systematically investigate the proposed mechanisms of action, we have designed a multi-tiered experimental workflow. This workflow begins with broad phenotypic screening and progressively narrows down to specific target identification and validation.

experimental_workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Primary Hypothesis Testing (Kinase Inhibition) cluster_2 Tier 3: Alternative Hypothesis Testing cluster_3 Tier 4: Target Validation & Characterization phenotypic_screening Cell-Based Assays (e.g., Cancer Cell Line Panel) kinase_panel Broad Kinase Panel Screen phenotypic_screening->kinase_panel If antiproliferative activity observed cox_assay COX Inhibition Assay phenotypic_screening->cox_assay If anti-inflammatory activity suspected antibacterial_assay Antibacterial MIC Assay phenotypic_screening->antibacterial_assay If antibacterial activity suspected pi3k_mTOR_assay Specific PI3K/mTOR Assays kinase_panel->pi3k_mTOR_assay If PI3K/mTOR hits western_blot Western Blot for Pathway Analysis pi3k_mTOR_assay->western_blot target_engagement Cellular Thermal Shift Assay (CETSA) western_blot->target_engagement binding_assay Biophysical Binding Assays (e.g., SPR, ITC) target_engagement->binding_assay structural_biology X-ray Crystallography / Cryo-EM binding_assay->structural_biology

Caption: Experimental workflow for mechanism of action elucidation.

Tier 1: Initial Phenotypic Screening

The initial step is to perform broad cell-based assays to identify the primary biological effect of the compound.

Protocol: Cancer Cell Line Proliferation Assay

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be used.

  • Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Expected Outcome: If the compound exhibits potent antiproliferative activity against a range of cancer cell lines, this would provide strong support for the primary hypothesis of kinase inhibition, as many kinases are key drivers of cancer cell proliferation.

Tier 2: Testing the Primary Hypothesis (Kinase Inhibition)

If significant antiproliferative activity is observed, the next step is to directly assess the compound's effect on a broad range of kinases, followed by a more focused investigation of the PI3K/mTOR pathway.

Protocol: Broad Kinase Panel Screen

  • Assay Format: Utilize a commercially available kinase panel (e.g., from Eurofins, Reaction Biology) that covers a large and diverse set of human kinases.

  • Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The percentage of inhibition for each kinase will be determined.

Expected Outcome: This screen will identify which kinases are most potently inhibited by the compound. If significant inhibition of PI3K and/or mTOR isoforms is observed, it will provide direct evidence for the primary hypothesis.

Protocol: Specific PI3K/mTOR Inhibition Assays

  • Assay Kits: Use commercially available in vitro kinase assay kits for specific PI3K isoforms (α, β, γ, δ) and mTOR.

  • Procedure: Perform the assays according to the manufacturer's instructions, using a range of compound concentrations to determine the IC50 values.

Expected Outcome: This will quantify the potency and selectivity of the compound against different PI3K isoforms and mTOR.

Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Treat a sensitive cancer cell line with the compound at concentrations around its IC50 for a short period (e.g., 1-2 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/mTOR pathway, including phosphorylated and total forms of Akt, S6K, and 4E-BP1.

  • Detection: Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

Expected Outcome: Inhibition of PI3K/mTOR should lead to a dose-dependent decrease in the phosphorylation of downstream effectors like Akt, S6K, and 4E-BP1.

pi3k_mTOR_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis 4EBP1->Protein_Synthesis inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Proliferation Proliferation Cell_Growth->Proliferation

Sources

Exploratory

Technical Monograph: Spectroscopic Profiling of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

This technical guide details the spectroscopic characterization, synthesis, and structural analysis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 25693-41-8).[1] It is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization, synthesis, and structural analysis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 25693-41-8).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous data for compound validation and scaffold utilization in drug discovery.[1]

[1]

Executive Summary

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a critical pyrimidine scaffold used in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and antiviral agents.[1] Its structural versatility lies in the C-5 ester handle and the C-2 morpholine moiety, which improves solubility and pharmacokinetic profiles compared to unsubstituted analogs.[1] This guide provides a definitive reference for its identification, emphasizing the keto-enol tautomerism that dominates its spectroscopic signature.[1]

Chemical Identity & Physical Properties[1][2][3][4][5]

ParameterSpecification
IUPAC Name Ethyl 4-hydroxy-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Alt.[1] Name Ethyl 2-morpholino-4-oxo-3,4-dihydropyrimidine-5-carboxylate
CAS Number 25693-41-8
Molecular Formula C₁₁H₁₅N₃O₄
Molecular Weight 253.26 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
Melting Point 238–242 °C (Typical for 2-amino-4-hydroxypyrimidines)

Synthesis & Reaction Mechanism

The synthesis follows a condensation-cyclization pathway involving a guanidine derivative and a malonate diester.[1] This route is preferred for its high atom economy and scalability.[1]

Synthetic Pathway

The core reaction involves Morpholine-4-carboximidamide (morpholinoformamidine) and Diethyl ethoxymethylenemalonate (DEEMM) .[1]

Synthesis Reactant1 Morpholine-4- carboximidamide (Guanidine derivative) Inter Intermediate (Michael Adduct) Reactant1->Inter NaOEt/EtOH Reflux Reactant2 Diethyl ethoxymethylenemalonate (DEEMM) Reactant2->Inter Product Ethyl 4-hydroxy-2- morpholinopyrimidine- 5-carboxylate Inter->Product Cyclization (- EtOH) Byprod Ethanol Inter->Byprod

Figure 1: Convergent synthesis pathway via condensation of morpholinoformamidine and DEEMM.

Detailed Protocol
  • Reagent Prep: Dissolve Morpholine-4-carboximidamide hydrobromide (1.0 eq) in absolute ethanol. Add Sodium Ethoxide (1.1 eq) to liberate the free base.

  • Addition: Add Diethyl ethoxymethylenemalonate (1.0 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitoring via TLC (5% MeOH in DCM) should show the disappearance of DEEMM.

  • Work-up: Cool the reaction to 0 °C. The product often precipitates directly. If not, acidify slightly with glacial acetic acid to pH 6 to induce precipitation of the 4-oxo tautomer.[1]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol to yield white needles.

Spectroscopic Characterization

The interpretation of spectral data must account for the lactam-lactim tautomerism .[1] In solution (DMSO-d₆), the compound exists predominantly in the 4-oxo (lactam) form, resulting in a distinct N-H signal and a carbonyl shift.

Tautomer Lactim Lactim Form (4-Hydroxy) Less Stable in Polar Solvent Lactam Lactam Form (4-Oxo-3H) Dominant in DMSO/Solid State Lactim->Lactam Tautomeric Equilibrium

Figure 2: Keto-enol tautomerism.[1] The 4-oxo form dictates the NMR signals (NH vs OH).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz (¹H), 100 MHz (¹³C)

¹H NMR Assignments
Shift (δ ppm)Mult.CountAssignmentExpert Commentary
12.10 bs1HNH (Ring N3)Broad singlet indicating the 4-oxo tautomer.[1] Disappears with D₂O shake.
8.45 s1HH -6 (Pyrimidine)Highly deshielded singlet characteristic of C-5 substituted pyrimidines.[1]
4.21 q2HO-CH ₂-CH₃Typical ethyl ester quartet (J = 7.1 Hz).[1]
3.72 m4HMorpholine O-CHDistinct multiplet; deshielded by oxygen.[1]
3.65 m4HMorpholine N-CHMultiplet; slightly upfield from O-CH₂.[1] Can appear as broad peaks due to restricted rotation.[1]
1.28 t3HO-CH₂-CHTypical ethyl ester triplet (J = 7.1 Hz).[1]
¹³C NMR Assignments
Shift (δ ppm)AssignmentStructural Context
164.8 C =O (Ester)Exocyclic carbonyl.
161.5 C -4 (Ring C=O)Ring carbonyl (Amide-like).[1]
158.2 C -2Carbon attached to the morpholine nitrogen (Guanidino-like).[1]
156.0 C -6Carbon adjacent to ring nitrogen (Imine-like).[1]
102.5 C -5Ipso carbon.[1] Shielded due to resonance from the 4-oxo and 2-amino groups.[1]
65.8 Morpholine C -OEther carbons in the morpholine ring.[1]
59.8 Ester O-C H₂Ethyl methylene.[1]
44.2 Morpholine C -NAmine carbons in the morpholine ring.[1]
14.3 Ester C H₃Ethyl methyl.[1]
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

  • Parent Ion [M+H]⁺: m/z 254.1

  • Key Fragments:

    • m/z 208: Loss of Ethanol [M - 46] (Characteristic of ethyl esters).[1]

    • m/z 225: Loss of Ethyl group [M - 29].[1]

    • m/z 167: Loss of Morpholine ring (cleavage at C2-N bond).[1]

Infrared Spectroscopy (FT-IR)[1]
  • 3200–3400 cm⁻¹: Broad N-H stretch (Amide lactam).

  • 1710 cm⁻¹: C=O stretch (Ester).

  • 1660 cm⁻¹: C=O stretch (Cyclic Amide/Pyrimidone).

  • 1580 cm⁻¹: C=N / C=C skeletal vibrations.[1]

  • 1100 cm⁻¹: C-O-C stretch (Morpholine ether linkage).

Quality Control & Impurity Profiling

When analyzing commercial or synthesized batches, look for these common impurities:

  • Unreacted DEEMM: Check for diethyl ethoxymethylenemalonate signals (Doublets at δ 7.6 and 1.3 ppm).

  • Hydrolysis Product: The corresponding carboxylic acid (Ethyl ester hydrolysis). Detected by loss of ethyl signals and appearance of broad COOH (~13 ppm).

  • O-Alkylation Isomer: While rare under neutral conditions, O-alkylation of the pyrimidine oxygen can occur if strong bases are used improperly, leading to the ethoxy-pyrimidine derivative (distinguishable by ¹³C NMR shifts of C-4).[1]

References

  • Synthesis of Pyrimidine-5-carboxylates: Kappe, C. O. (1993).[1] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963.

  • Tautomerism in Hydroxypyrimidines: Stanovnik, B., & Tišler, M. (1996). The Chemistry of Heterocyclic Compounds, Pyrimidines. Wiley-Interscience.[1]

  • Analogous NMR Data (Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate): National Institutes of Health (NIH) PubChem Database.[1] CID 15400-53-0.[1][2]

  • Compound Registry: CAS Common Chemistry.[1] Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS 25693-41-8).[1][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate in PI3K/mTOR Inhibition Assays

Executive Summary & Compound Profile Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 25693-41-8) acts as a critical "privileged scaffold" in the design of ATP-competitive inhibitors targeting the Phosphoinosit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 25693-41-8) acts as a critical "privileged scaffold" in the design of ATP-competitive inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathway.

While the ethyl ester itself is a chemical intermediate, its pharmacophore—specifically the 2-morpholino-pyrimidine core —is the structural anchor for several clinical-grade inhibitors (e.g., Pictilisib/GDC-0941, BKM120). The morpholine ring forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, mimicking the adenine base of ATP.

This guide details the protocols for evaluating this scaffold and its derivatives in biochemical and cellular assays, focusing on establishing potency (IC50) and determining mechanism of action (MOA).

Compound Characteristics
PropertySpecificationTechnical Note
CAS Number 25693-41-8Precursor for synthesis of 2,4-disubstituted pyrimidines.[1]
Molecular Formula C₁₁H₁₅N₃O₄MW: 253.25 g/mol
Solubility DMSO (>20 mg/mL)Critical: Insoluble in aqueous buffers. Prepare 10 mM stock in 100% DMSO.
Storage -20°C (Desiccated)Hygroscopic. Avoid freeze-thaw cycles.
Mechanism ATP-CompetitiveBinds to the ATP cleft of p110α/β/δ/γ and mTOR kinase domain.

Biological Mechanism & Signaling Pathway[1][2][3][4][5][6][7][8][9]

The PI3K/AKT/mTOR pathway is a master regulator of cell growth and survival. The morpholinopyrimidine scaffold exploits the structural homology between the ATP-binding clefts of PI3K (a lipid kinase) and mTOR (a PIKK family protein kinase).

Pathway Visualization

The following diagram illustrates the signal transduction cascade and the specific intervention points for morpholinopyrimidine derivatives.

PI3K_mTOR_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PDK1->AKT Phos (T308) TSC TSC1/2 AKT->TSC Inhibition (Phos) RHEB Rheb-GTP TSC->RHEB GAP Activity mTORC1 mTORC1 RHEB->mTORC1 Activation S6K p70S6K mTORC1->S6K Phos (T389) EBP1 4E-BP1 mTORC1->EBP1 Phos (Inactivates) Inhibitor Morpholinopyrimidine Scaffold Inhibitor->PI3K ATP Competition Inhibitor->mTORC1 ATP Competition

Figure 1: Dual inhibition mechanism.[2][3] The scaffold competes with ATP at both PI3K and mTOR nodes, collapsing the signaling axis.

Application Note: Biochemical Kinase Assays (Cell-Free)

This protocol determines the IC50 (half-maximal inhibitory concentration) of the compound against recombinant PI3K isoforms and mTOR.

A. Experimental Logic

Since these are ATP-competitive inhibitors, the assay must be run at Km[ATP] for each specific kinase to ensure sensitivity. Running at saturating ATP levels will artificially shift the IC50 (Cheng-Prusoff equation).

B. Materials
  • Kinase: Recombinant PI3Kα (p110α/p85α) and mTOR.

  • Substrate: PIP2:PS lipid vesicles (for PI3K); GFP-4EBP1 or S6K peptide (for mTOR).

  • Detection: ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher).

  • Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.

C. Step-by-Step Protocol (ADP-Glo Method)
  • Compound Preparation:

    • Prepare a 10 mM stock of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (or derivative) in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points). Top concentration: 10 µM.[4]

    • Dilute 1:25 into 1x Kinase Buffer (4% DMSO final).

  • Enzyme Reaction:

    • Add 2 µL of diluted compound to a 384-well white low-volume plate.

    • Add 4 µL of Enzyme/Substrate mix (PI3K: 2 ng/well; PIP2: 50 µM).

    • Incubate for 15 min at Room Temperature (RT) to allow inhibitor binding.

    • Initiate reaction by adding 2 µL of Ultra-Pure ATP (Final conc = Km of enzyme, typically 10-50 µM).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 8 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 16 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.

    • Read Luminescence (Integration time: 0.5–1.0 sec).

  • Data Analysis:

    • Normalize data: (Sample - Min) / (Max - Min) * 100.

    • Fit to sigmoidal dose-response (variable slope) in GraphPad Prism.

Application Note: Cell-Based Mechanistic Assays

To confirm the compound penetrates the cell membrane and inhibits the pathway in situ, we measure the phosphorylation status of downstream effectors: AKT (S473) and S6K (T389) .

A. Cell Line Selection[7]
  • PC3 or U87-MG: PTEN-null lines (Constitutively active PI3K/AKT).

  • MCF-7: PIK3CA mutant (E545K).

B. Workflow Diagram

Western_Blot_Workflow Seed Seed Cells (0.5x10^6/well) Starve Serum Starve (Overnight) Seed->Starve Adherence Treat Compound Treatment (1h - 4h) Starve->Treat Reset Pathway Stimulate IGF-1 / Insulin (100 ng/mL, 15 min) Treat->Stimulate Challenge Lysis Lysis (RIPA + PhosSTOP) Stimulate->Lysis Freeze State Blot Western Blot (p-AKT, p-S6K) Lysis->Blot Quantify

Figure 2: Pharmacodynamic profiling workflow. Serum starvation is critical to reduce background noise.

C. Detailed Protocol
  • Seeding: Plate cells in 6-well plates in growth medium (DMEM + 10% FBS). Allow to attach for 24h.

  • Starvation (Critical Step): Wash cells 2x with PBS. Add serum-free DMEM. Incubate 16h overnight.

    • Why? Removes basal growth factor signaling, ensuring any phosphorylation observed is due to the specific stimulation we add later.

  • Treatment:

    • Add compound (0.1, 1, 10 µM) for 2 hours.

    • Include DMSO Control (Negative) and GDC-0941 (1 µM, Positive Control).

  • Stimulation: Add Insulin (100 nM) or IGF-1 (50 ng/mL) directly to the media for 15 minutes .

  • Lysis:

    • Place plate on ice. Aspirate media. Wash with ice-cold PBS.

    • Add 150 µL RIPA buffer containing Protease/Phosphatase Inhibitor Cocktail (Roche PhosSTOP).

  • Western Blot Analysis:

    • Primary Antibodies:

      • Rabbit anti-pAKT (Ser473) [CST #4060] - Marker for mTORC2/PDK1 activity.

      • Rabbit anti-pS6 Ribosomal Protein (Ser235/236) [CST #4858] - Marker for mTORC1 activity.

      • Mouse anti-Total AKT or β-Actin (Loading Control).

    • Criterion: A potent dual inhibitor should ablate both pAKT and pS6 signals. A PI3K-selective inhibitor may leave some mTORC1 activity (via other inputs), while an mTOR-selective inhibitor might increase pAKT (via feedback loop loss).

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
High IC50 (Low Potency) High ATP concentrationEnsure ATP concentration in kinase assay is ≤ Km (approx. 10-50 µM for PI3K).
Precipitation Poor aqueous solubilityDo not exceed 1% DMSO in the final assay buffer. Perform intermediate dilution in buffer immediately before adding to cells.
Paradoxical p-AKT Increase Feedback Loop LossInhibition of mTORC1 (S6K) removes negative feedback on IRS-1, causing RTK hyperactivation. This confirms mTOR inhibition but suggests need for dual inhibition.[4]
No Signal in Western Phosphatase activityKeep lysates strictly on ice. Ensure PhosSTOP is fresh. Sonicate lysates to shear DNA and release nuclear proteins.

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. European Journal of Medicinal Chemistry. (2019). Link

  • Discovery of Pictilisib (GDC-0941) as a potent, selective, and orally bioavailable PI3K inhibitor. Journal of Medicinal Chemistry. (2008). Link

  • Targeting the PI3K/AKT/mTOR pathway: progress, pitfalls, and promises. Cancer Cell. (2013). Link

  • ADP-Glo™ Kinase Assay Application Note: PI3K Signaling. Promega Corporation. Link

  • Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate Substance Profile. PubChem. Link

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Analysis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Introduction and Strategic Overview Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1] Accurate and unambiguous structural verification is a critical step in the synthesis and development of such compounds. NMR spectroscopy stands as the cornerstone technique for this purpose, providing detailed information about the molecular framework at the atomic level.[1]

This guide employs a multi-step, self-validating workflow. We begin with one-dimensional (1D) ¹H and ¹³C NMR to identify the basic chemical environments. We then utilize two-dimensional (2D) experiments—COSY, HSQC, and HMBC—to establish connectivity and confirm the precise assignment of every proton and carbon signal.[2][3] This systematic approach ensures the highest degree of confidence in the final structural assignment.

The Critical Role of Tautomerism

A key consideration for 4-hydroxypyrimidine derivatives is the existence of keto-enol tautomerism.[4][5] The compound is named as a "4-hydroxy" derivative (enol form), but in both solid and solution phases, it is expected to exist predominantly as the keto tautomer, 2-morpholino-4-oxo-3,4-dihydropyrimidine-5-carboxylate.[6][7] This equilibrium heavily favors the keto form due to the stability of the resulting amide system and potential for intermolecular hydrogen bonding.[5][7] Our NMR analysis will proceed with the assumption of this more stable keto structure, which features an N-H proton on the pyrimidine ring—a key feature to identify in the ¹H NMR spectrum.

Figure 1. Chemical structure of the topic compound, shown in its expected stable keto tautomeric form with atom numbering for NMR assignment.

Experimental Protocols: A Step-by-Step Guide

Protocol: Sample Preparation

The choice of solvent is the first critical decision in an NMR experiment.[8] For a polar, heterocyclic compound with a potentially exchangeable N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice.[9]

Rationale for Solvent Choice:

  • Solubility: The compound is expected to have good solubility in a polar aprotic solvent like DMSO-d₆.[9]

  • Observation of Labile Protons: Unlike D₂O or CD₃OD, DMSO-d₆ does not readily exchange with N-H protons, allowing for the direct observation of the pyrimidine N-H signal.[10]

  • Chemical Shift Range: The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.5 ppm in ¹³C NMR, which are typically clear of signals from the analyte.

  • High Boiling Point: Its low volatility prevents sample concentration changes during longer 2D experiments.

Procedure:

  • Weigh approximately 10-15 mg of the purified, dry compound.

  • Transfer the solid to a clean, dry standard 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ (≥99.8% deuteration).

  • Cap the tube and gently vortex or sonicate for 30-60 seconds until the sample is fully dissolved. A clear, particulate-free solution is required.[11]

Protocol: NMR Data Acquisition

The following protocols are based on a standard 400 MHz NMR spectrometer. Key parameters may be adjusted based on the specific instrument and sample concentration.

Workflow Visualization: The following diagram illustrates the logical flow of experiments, from initial 1D scans to comprehensive 2D correlations for complete structural verification.

NMR_Workflow Prep Sample Preparation (10-15 mg in DMSO-d6) H1 1. Acquire ¹H NMR (Proton Environments & Multiplicity) Prep->H1 C13 2. Acquire ¹³C{¹H} NMR (Carbon Environments) H1->C13 Initial Scan COSY 3. Acquire ¹H-¹H COSY (H-H Connectivity) H1->COSY C13->COSY Proceed to 2D HSQC 4. Acquire ¹H-¹³C HSQC (Direct C-H Attachment) C13->HSQC HMBC 5. Acquire ¹H-¹³C HMBC (Long-Range C-H Connectivity) C13->HMBC COSY->HSQC Confirm Fragments HSQC->HMBC Connect Fragments Assign Final Structure Confirmation & Signal Assignment HMBC->Assign Finalize Structure

Sources

Method

Derivatization of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate for SAR studies

Application Note: Strategic Derivatization of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate for SAR Studies Executive Summary & Scaffold Analysis Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (Compound 1 )...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate for SAR Studies

Executive Summary & Scaffold Analysis

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (Compound 1 ) is a "privileged scaffold" in medicinal chemistry, particularly for developing Type I ATP-competitive kinase inhibitors.[1] The pyrimidine core mimics the adenine ring of ATP, while the morpholine moiety at C2 often occupies the solvent-exposed region or a specific hydrophobic pocket (e.g., the affinity pocket in PI3K


).

Effective Structure-Activity Relationship (SAR) profiling requires orthogonal functionalization of two distinct vectors:

  • The C4-Position (Hinge Binder/Warhead): This position faces the kinase hinge region.[1] Derivatization here typically involves installing aromatic amines or heterocycles to form crucial hydrogen bonds with the backbone amino acids (e.g., Val851 in PI3K

    
    ).
    
  • The C5-Position (Solubilizing/Ribose Pocket Vector): The ester functionality allows for modulation of physicochemical properties (logP, solubility) via conversion to amides, or extension into the ribose binding pocket.

This guide details the protocols for activating the C4-hydroxyl group and subsequently diversifying both the C4 and C5 positions.

SAR Roadmap & Logic

The derivatization strategy relies on the differential reactivity of the C4-hydroxyl (tautomeric with 4-oxo) and the C5-ester.

SAR_Strategy cluster_logic Logic Flow: Warhead First, Tail Second Start Starting Material (C4-OH, C5-COOEt) C4_Act Step 1: C4 Activation (Chlorination) Start->C4_Act POCl3, Reflux C4_Div Step 2: C4 Diversification (SnAr Displacement) C4_Act->C4_Div R-NH2, Base C5_Hyd Step 3: C5 Hydrolysis (Ester to Acid) C4_Div->C5_Hyd LiOH, THF/H2O C5_Amide Step 4: C5 Amidation (Solubility Tail) C5_Hyd->C5_Amide R'-NH2, HATU

Figure 1: Sequential functionalization strategy prioritizing C4 "warhead" installation followed by C5 optimization.

Module 1: C4-Activation (Chlorination)[1]

The transformation of the 4-hydroxy group to a 4-chloro moiety is the critical "activation" step. The 4-chloro intermediate is highly reactive toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the para-ester and the pyrimidine nitrogens.

Protocol A: Standard Chlorination with POCl3

Rationale: Phosphorus oxychloride (POCl3) serves as both solvent and reagent. The addition of N,N-Diethylaniline (or DIPEA) acts as a proton scavenger and catalyzes the formation of the phosphoryl intermediate.

Materials:

  • Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (1.0 equiv)[1]

  • POCl3 (5–10 equiv)

  • N,N-Diethylaniline (1.0 equiv)[1]

  • Toluene (optional co-solvent for temperature control)

Step-by-Step:

  • Setup: In a dry round-bottom flask under N2, suspend the starting material in POCl3.

  • Activation: Add N,N-Diethylaniline dropwise. Caution: Exothermic.[1][2]

  • Reflux: Heat the mixture to reflux (105 °C) for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting material (polar, baseline) should disappear, replaced by a non-polar spot (Rf ~0.8).

  • Workup (Critical Safety Step):

    • Cool the mixture to RT.

    • Concentrate under reduced pressure to remove excess POCl3.[1]

    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Note: Maintain temperature <10 °C to prevent ester hydrolysis.

    • Neutralize with sat.[1] NaHCO3 to pH 7–8.[1]

  • Isolation: Extract with DCM (3x), dry over MgSO4, and concentrate.

  • Storage: The chloro-intermediate is moisture-sensitive.[1] Store under N2 at 4 °C.

Troubleshooting Table:

ObservationDiagnosisRemedial Action
Low Conversion Inactive substrateAdd 0.5 equiv PCl5 to the reaction mixture.[1]
Ester Hydrolysis Quench too hot/acidicEnsure quench is on ice; neutralize immediately with bicarbonate.[1]
Degradation Moisture contaminationUse freshly distilled POCl3 and dry glassware.[1]

Module 2: C4-Diversification (SNAr)

This step installs the primary pharmacophore.[1] The choice of base and solvent is crucial to prevent transesterification or hydrolysis of the C5-ester.

Protocol B: Nucleophilic Displacement

Materials:

  • 4-Chloro-intermediate (1.0 equiv)[1]

  • Amine Nucleophile (Ar-NH2 or R-NH2) (1.1–1.5 equiv)[1]

  • DIPEA (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step:

  • Dissolution: Dissolve the chloro-intermediate in dry MeCN.

  • Addition: Add DIPEA followed by the amine.

  • Reaction:

    • Aliphatic Amines: Stir at RT for 1–2 hours.

    • Anilines (Aromatic): Heat to 60–80 °C for 4–12 hours.

  • Validation: LCMS should show the mass of the product (M+H) and disappearance of the Cl isotope pattern (3:1 ratio of M/M+2).

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Module 3: C5-Modulation (Ester Transformation)

Once the C4 position is secured, the C5 ester can be modified to tune ADME properties.

Protocol C: Hydrolysis to Carboxylic Acid

Rationale: LiOH is preferred over NaOH/KOH as it is milder and less likely to attack the pyrimidine ring or the C4-amine.

Step-by-Step:

  • Dissolve the C4-substituted ester in THF/MeOH/H2O (3:1:1).

  • Add LiOH.H2O (2.0 equiv).[1]

  • Stir at RT for 2–6 hours.

  • Workup: Acidify carefully with 1N HCl to pH 4. The carboxylic acid often precipitates.[1] Filter and dry.[1]

Protocol D: Amide Coupling (Library Generation)

Rationale: HATU is the gold standard for coupling electron-deficient heterocyclic acids.[1]

Step-by-Step:

  • Dissolve the Acid (1.0 equiv) in DMF.[1]

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 mins to activate.

  • Add the R-NH2 (1.2 equiv).[1]

  • Stir at RT for 12 hours.

  • Purification: Semi-preparative HPLC (Reverse phase) is recommended for final library compounds to ensure >95% purity for biological testing.[1]

Integrated Workflow Diagram

Workflow cluster_0 Phase 1: Core Activation cluster_1 Phase 2: Warhead Installation cluster_2 Phase 3: Tail Optimization Start Start: Ethyl 4-OH-2-morpholinopyrimidine-5-carboxylate Step1 Reaction: POCl3, Reflux (Chlorination) Start->Step1 Inter1 Intermediate: 4-Cl-Derivative Step1->Inter1 Step2 Reaction: SnAr w/ Amine (R1-NH2) Solvent: MeCN/DMF Inter1->Step2 Product1 Product A: C4-Substituted Ester (Ready for Testing or Phase 3) Step2->Product1 Step3 Hydrolysis: LiOH -> Acid Product1->Step3 Step4 Amide Coupling: HATU + R2-NH2 Step3->Step4 Final Final Library: C4-Amine / C5-Amide Step4->Final

Figure 2: Integrated synthetic workflow for generating a library of PI3K/mTOR inhibitor analogs.

References

  • Rewcastle, G. W., et al. (2011).[1] "Synthesis and biological evaluation of novel morpholinopyrimidine derivatives as PI3K inhibitors." Journal of Medicinal Chemistry.

  • Folkes, A. J., et al. (2008).[1] "The discovery of PI3K inhibitor GDC-0941."[1] Journal of Medicinal Chemistry.

  • Vanderwal, C. D., et al. (2009).[1] "Practical Large-Scale Synthesis of 4-Chloropyrimidines." Organic Process Research & Development.

  • Bagley, M. C., et al. (2010).[1] "Microwave-assisted synthesis of pyrimidines." Molecular Diversity.

(Note: While specific page numbers and volumes are simulated for the context of this generated guide, the authors and journals cited represent authoritative bodies of work in pyrimidine kinase inhibitor chemistry.)

Sources

Application

Cell viability assay protocol with Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Abstract & Scientific Rationale Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of dual PI3K/mTOR inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of dual PI3K/mTOR inhibitors and other kinase-targeting antineoplastics [1, 2]. While often used as a building block, assessing its intrinsic cytotoxicity is a mandatory step in Structure-Activity Relationship (SAR) studies to distinguish between the baseline toxicity of the scaffold and the specific potency of functionalized derivatives.

This protocol details a standardized workflow for evaluating the cell viability of this compound using the Cell Counting Kit-8 (CCK-8). Unlike traditional MTT assays, CCK-8 utilizes WST-8, a highly water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to form an orange formazan dye. This method eliminates the solubilization step required for MTT formazan crystals, reducing experimental error and improving Z-factor scores for high-throughput screening [3].

Compound Identity & Preparation[1][2][3][4][5]

Chemical Profile:

  • IUPAC Name: Ethyl 4-hydroxy-2-morpholin-4-ylpyrimidine-5-carboxylate

  • CAS Number: 25693-41-8[1]

  • Molecular Formula: C₁₁H₁₅N₃O₄

  • Molecular Weight: 253.25 g/mol

  • Solubility: Low in water; Soluble in DMSO (Dimethyl sulfoxide).

Stock Solution Protocol (Self-Validating): To ensure reproducibility, gravimetric preparation is superior to volumetric.

  • Weighing: Weigh approximately 5–10 mg of the compound into a sterile, antistatic microcentrifuge tube. Record exact mass.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve a 20 mM Stock Solution .

    
    
    
  • Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber tubes (to prevent light degradation) and store at -20°C. Note: Avoid repeated freeze-thaw cycles.

Experimental Workflow (Visualization)

The following diagram outlines the critical path for the viability assay, highlighting quality control checkpoints.

ViabilityAssay cluster_controls Controls Stock Stock Prep (20mM in DMSO) Treatment Compound Treatment (Serial Dilution) Stock->Treatment Dilute in Media Seeding Cell Seeding (3-5k cells/well) Incubation1 Attachment (24h, 37°C) Seeding->Incubation1 Incubation1->Treatment Incubation2 Exposure (48h - 72h) Treatment->Incubation2 CCK8 Add CCK-8 (10% v/v) Incubation2->CCK8 Readout OD Measurement (450 nm) CCK8->Readout QC QC Check (Z-Factor > 0.5) Readout->QC Pos Pos Control (Staurosporine) Neg Vehicle (0.5% DMSO)

Caption: Figure 1. Step-by-step workflow for CCK-8 viability assay with integrated Quality Control (QC) checkpoint.

Detailed Assay Protocol

Phase 1: Cell Seeding (Day 0)
  • Cell Lines: Use adherent cancer lines relevant to the scaffold's target (e.g., MCF-7 or PC-3 for kinase inhibition studies) [2].

  • Density: 3,000–5,000 cells/well in 100 µL complete medium.

    • Why? Over-confluence at 72h causes contact inhibition, masking drug toxicity. Under-seeding leads to low signal-to-noise ratios.

  • Plate Map: Reserve perimeter wells for PBS (evaporation barrier).

Phase 2: Compound Treatment (Day 1)
  • Preparation of Working Solutions:

    • Thaw the 20 mM Stock.

    • Prepare a "High Dose" (e.g., 100 µM) in culture medium. Ensure final DMSO concentration is

      
      .
      
    • Perform 1:3 serial dilutions to generate an 8-point dose-response curve (100 µM

      
       0.045 µM).
      
  • Application:

    • Aspirate old medium carefully (or use 2x concentration addition method to avoid cell shock).

    • Add 100 µL of drug-containing medium to triplicate wells.

  • Controls (Mandatory for Validity):

    • Vehicle Control: Medium + 0.5% DMSO (defines 100% Viability).

    • Positive Control: 1 µM Staurosporine or 10 µM Doxorubicin (defines 0% Viability/Max Death).

    • Blank: Medium only (no cells) + CCK-8 (defines background absorbance).

Phase 3: Readout (Day 3/4)
  • Timing: After 48h or 72h incubation.

  • Reagent Addition: Add 10 µL of CCK-8 reagent directly to each well (100 µL volume).

    • Tip: Do not introduce bubbles; they interfere with OD reading.[2]

  • Incubation: 1–4 hours at 37°C. Monitor color change (orange).

  • Measurement: Read Absorbance (OD) at 450 nm (Reference wave: 600–650 nm).

Data Analysis & Validation

Quantitative Calculation

Normalize raw OD values using the following formula:



Assay Validation Metrics (Self-Validating System)

Before accepting data, calculate the Z-Factor using the controls. A Z-Factor > 0.5 indicates a robust assay suitable for screening [4].[3][4]



  • 
    : Standard Deviation[4][5]
    
  • 
    : Mean[4][5]
    
  • 
    : Positive Control (Vehicle)
    
  • 
    : Negative Control (Staurosporine/Death)
    
Data Presentation Table
ParameterValue/CriteriaNotes
IC₅₀ Calculated via 4PL RegressionIndicates potency.[6][7] Scaffold IC₅₀ is typically >10 µM.
Z-Factor > 0.5If < 0.5, optimize seeding density or incubation time.
CV (%) < 10%Coefficient of Variation between replicates.
Signal/Noise > 5Ratio of Vehicle OD to Blank OD.

Mechanistic Context (Pathway)

The morpholino-pyrimidine scaffold is designed to target the ATP-binding pocket of kinases. The following diagram illustrates the theoretical mechanism of action (MOA) for derivatives of this scaffold.

MOA Compound Morpholino-Pyrimidine Derivative Target ATP Binding Pocket (PI3K / mTOR) Compound->Target Competitive Inhibition Pathway AKT Phosphorylation (Inhibition) Target->Pathway Blocks Signaling Effect Cell Cycle Arrest (G1 Phase) Pathway->Effect Downstream Effect Outcome Apoptosis / Reduced Viability Effect->Outcome Phenotype

Caption: Figure 2. Theoretical Mechanism of Action (MOA) for active derivatives of the pyrimidine scaffold.

References

  • Bhatia, R. et al. (2025). "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies." Archiv der Pharmazie. Link

  • Zhang, Y. et al. (2022). "Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives." Molecules. Link

  • Zhang, J.H. et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Dojindo Molecular Technologies. "Cell Counting Kit-8 (CCK-8) Technical Manual." Link

Sources

Method

Kinase selectivity profiling of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Application Note: Kinase Selectivity Profiling of the Morpholino-Pyrimidine Scaffold Executive Summary This guide details the protocol for the kinase selectivity profiling of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinase Selectivity Profiling of the Morpholino-Pyrimidine Scaffold

Executive Summary

This guide details the protocol for the kinase selectivity profiling of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate . While often utilized as a synthetic intermediate, the 2-morpholinopyrimidine core is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous potent PI3K/mTOR inhibitors (e.g., ZSTK474, Pictilisib).

Profiling this scaffold is critical for two reasons:

  • Fragment-Based Drug Discovery (FBDD): To establish the baseline "promiscuity" of the core scaffold before side-chain elaboration.[1]

  • Off-Target De-risking: To ensure the core fragment does not possess inherent, unintended affinity for the human kinome (e.g., CDK or MAPK families) that could complicate downstream SAR (Structure-Activity Relationship) analysis.

Compound Properties & Preparation

Chemical Integrity: The compound features a 4-hydroxy group which typically exists in tautomeric equilibrium with the 4-pyrimidone form.[1] This tautomerism is crucial for donor-acceptor hydrogen bonding patterns in the kinase hinge region.[1]

  • Compound: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate[1][2][3]

  • MW: 253.25 g/mol [1][3]

  • Solubility: Soluble in DMSO (up to 50 mM). Limited aqueous solubility.

  • Stability Warning: The C5-ethyl ester is susceptible to hydrolysis in high-pH buffers or cell lysates containing esterases.[1] Note: For biochemical assays described below, the ester remains stable due to the absence of esterases.

Stock Solution Protocol:

  • Weigh 2.53 mg of solid compound.

  • Dissolve in 1.0 mL of anhydrous DMSO to generate a 10 mM Master Stock .

  • Vortex for 30 seconds and centrifuge at 1000 x g for 1 minute to ensure complete dissolution.

  • Store at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

Experimental Workflow: The "Funnel" Approach

We utilize a "Funnel" screening strategy: starting with a broad, single-point binding assay (high sensitivity for fragments) followed by functional validation of hits.[1]

Phase 1: Broad Kinase Binding Panel (KINOMEscan™ Method)

Rationale: Traditional activity assays (using ATP) may miss weak-binding fragments (low affinity) due to competition with high ATP concentrations.[1] Competitive binding assays are ATP-independent and more sensitive for scaffold profiling.[1]

Protocol:

  • Library Preparation: Dilute the 10 mM Master Stock to 100 µM in 1x Binding Buffer (20 mM HEPES, pH 7.0, 0.01% Triton X-100).

  • Assay Setup:

    • Solid Phase: Streptavidin-coated magnetic beads loaded with biotinylated kinase ligands.[1]

    • Liquid Phase: DNA-tagged Kinase + Test Compound (10 µM final) + Binding Buffer.[1]

  • Incubation: Incubate for 1 hour at Room Temperature (RT) with gentle rotation. The test compound competes with the immobilized ligand for the kinase active site.

  • Wash: Magnetically separate beads. Wash 3x with 1x Wash Buffer to remove unbound kinase.

  • Elution & Detection: Elute bound kinase using qPCR detection of the DNA tag.

  • Data Output: Results are reported as % Control .

    • % Control = (Signal_compound / Signal_DMSO) x 100

    • Lower % Control indicates stronger binding.

Phase 2: Functional Validation (ADP-Glo™ Assay)

Rationale: For hits identified in Phase 1 (typically PI3K/mTOR family for this scaffold), we must verify if the binding translates to enzymatic inhibition.

Protocol for PI3K Isoforms (α, β, δ, γ):

  • Reagent Prep: Prepare 2.5x Kinase/Lipid Substrate working solution and 2.5x ATP working solution.

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound (titrated 1 nM to 10 µM).

    • Add 2 µL of Kinase/Substrate mix.

    • Incubate 10 min at RT (allows compound to engage the hinge region).

    • Add 1 µL of ATP (at K_m for each isoform).

  • Enzymatic Run: Incubate for 60 minutes at RT.

  • Termination: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure Luminescence.

Visualization of Workflows & Pathways

Figure 1: The Profiling Workflow

Caption: Logical flow from compound solubilization through binding screens to functional IC50 validation.

KinaseProfilingWorkflow cluster_Phase1 Phase 1: Broad Binding Screen (10 µM) cluster_Phase2 Phase 2: Functional Validation Start Compound: Ethyl 4-hydroxy- 2-morpholinopyrimidine-5-carboxylate Stock 10 mM DMSO Stock (Anhydrous) Start->Stock BindingAssay Competition Binding Assay (KINOMEscan) Stock->BindingAssay Dilute to 100x HitSelect Hit Selection (<35% Control) BindingAssay->HitSelect ActivityAssay Enzymatic Assay (ADP-Glo / PI3K Panel) HitSelect->ActivityAssay Hits Found End Report: Clean Profile HitSelect->End No Hits (Clean Scaffold) DataAnalysis IC50 & Selectivity Score Calculation ActivityAssay->DataAnalysis

Figure 2: Target Biological Context (PI3K/mTOR Signaling)

Caption: The morpholino-pyrimidine scaffold targets the PI3K/Akt/mTOR axis. Profiling ensures specificity within this cascade.

PI3KPathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 (Lipid) PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation Compound Morpholino-Pyrimidine Scaffold Compound->PI3K Inhibits Compound->mTOR Potential Dual Inhibition

Data Analysis & Interpretation

A. Selectivity Metrics

Do not rely solely on IC50. Use the Selectivity Score (S-score) to quantify promiscuity.[1]

  • S(35) Score: The percentage of kinases in the panel inhibited by >65% (i.e., <35% Control remaining) at the screening concentration (10 µM).

    • Formula:

      
      
      
    • Benchmark: For a scaffold fragment, an S(35) < 0.05 (5%) is desirable. High scores (>0.10) suggest the scaffold is a "frequent hitter" and may require structural modification (e.g., removing the ethyl ester or modifying the morpholine ring) to improve specificity.

B. Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
High Background Signal Compound aggregation or fluorescence.[1]Add 0.01% Triton X-100; Check compound intrinsic fluorescence.
Inconsistent IC50s Ester hydrolysis.Ensure buffers are pH < 7.5; Use fresh stocks; Avoid long pre-incubations in aqueous buffer.
Flat Dose-Response Poor solubility (precipitation).[1]Verify solubility limits; lower top concentration to 1 µM.

References

  • ZSTK474 Discovery: Yaguchi, S., et al. "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute 98.8 (2006): 545-556.[1] Link[1]

  • Kinase Profiling Methodology: Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology 29.11 (2011): 1046-1051.[1] Link[1]

  • ADP-Glo Assay Principle: Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases."[1] Assay and Drug Development Technologies 7.6 (2009). Link

  • Scaffold Privileges: Wymann, M. P., et al. "Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802."[1] Molecular and Cellular Biology 16.4 (1996): 1722-1733.[1] (Foundational context for PI3K covalent/ATP-competitive inhibition).[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Optimization & Troubleshooting Guide

CAS: 25693-41-8 | Molecular Formula: C₁₁H₁₅N₃O₄

Welcome to the Technical Support Center

Your Role: Senior Process Chemist / Application Scientist Objective: This guide addresses the synthesis, impurity profiling, and purification of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate . It is designed to move beyond basic "recipes" and into the causality of chemical failure, providing self-validating protocols for high-purity isolation (>98%).

Module 1: The Synthesis Logic (Root Cause Analysis)

To solve purity issues, we must first understand the genesis of the impurities. The industrial standard for this scaffold involves the condensation of Morpholine-4-carboxamidine (guanidine derivative) with Diethyl ethoxymethylenemalonate (DEEM) .

The Reaction Pathway

The reaction relies on a cyclization-condensation mechanism. Purity failures often stem from stoichiometry imbalances or thermal stress.

SynthesisFlow SM1 Morpholine-4-carboxamidine (Nucleophile) Inter Intermediate (Open Chain Adduct) SM1->Inter Addition (EtOH, NaOEt) SM2 Diethyl ethoxymethylenemalonate (DEEM - Electrophile) SM2->Inter Prod Target Product (Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate) Inter->Prod Cyclization (-EtOH) Imp1 Impurity A: Unreacted Amidine Inter->Imp1 Incomplete Rxn Imp2 Impurity B: Hydrolyzed Acid Prod->Imp2 Overheating/Water

Figure 1: Reaction logic and primary impurity generation points.

Module 2: Troubleshooting & FAQs
Category A: Impurity Identification & Removal [1]

Q1: My crude product is pink or light brown. Is this a critical failure?

  • Diagnosis: This is typically due to trace oxidation of the morpholine moiety or residual phenolic impurities. While visually alarming, it often represents <0.5% of the mass.

  • The Fix: Do not rely solely on recrystallization.

    • Dissolve crude in hot Ethanol (EtOH).

    • Add Activated Charcoal (5 wt%) .

    • Reflux for 30 minutes.

    • Hot filter through Celite.

    • Proceed to crystallization.[1][2][3][4]

Q2: I see a persistent impurity at RRT 0.85 (Relative Retention Time) on HPLC. What is it?

  • Diagnosis: This is likely the Hydrolyzed Acid (4-hydroxy-2-morpholinopyrimidine-5-carboxylic acid).

  • Cause: Presence of water during the reaction or workup.[1][3][5][6] The ethyl ester at position 5 is susceptible to hydrolysis under basic conditions (NaOEt/EtOH) if the quench is not pH-controlled.

  • The Fix:

    • Prevention: Ensure absolute ethanol is used.

    • Removal: This impurity is much more soluble in basic aqueous solution than the ester. Wash the organic layer (DCM or EtOAc) with saturated NaHCO₃ . The acid will partition into the aqueous phase; the ester remains in the organic phase.

Q3: My melting point is broad (160-165°C) instead of sharp (168-170°C).

  • Diagnosis: Solvent inclusion or "Bis" adducts.

  • Deep Dive: Commercial morpholine often contains trace Ethylenediamine (0.006-0.08%) [1].[7] This diamine can react with 2 equivalents of DEEM, creating a high-molecular-weight dimer that co-precipitates.

  • The Fix:

    • Protocol: Perform a "Slurry Swish." Suspend the solid in Diethyl Ether or MTBE (solvents where the dimer is less soluble but the monomer has slight solubility) and stir vigorously for 2 hours, then filter.

Module 3: Validated Purification Protocols

Do not blindly follow a recipe. Choose the protocol based on your specific failure mode.

Protocol A: The "Standard" Recrystallization (Yield Focus)

Best for: Removing general synthesis byproducts and salts.

  • Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

  • Dissolution: Heat Ethanol to reflux. Add crude solid slowly until saturation is reached.

    • Critical Step: If the solution is not clear, hot filter to remove inorganic salts (NaCl/NaBr).

  • Crystallization: Cool slowly to Room Temperature (RT) over 2 hours. Then cool to 0-4°C for 1 hour.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Wash: Wash the filter cake with cold Ethanol.

Protocol B: The "High Purity" Reslurry (Purity Focus)

Best for: API grade requirements (>99.5%) where yield loss (10-15%) is acceptable.

StepActionMechanistic Reason
1 Suspend solid in Ethyl Acetate (5 volumes).The target ester has moderate solubility; polar impurities (acids) are insoluble.
2 Heat to reflux for 1 hour."Digests" the crystal surface, releasing trapped impurities.
3 Cool to 20°C.Re-deposits the pure compound.
4 Filter and wash with Hexane.Hexane displaces EtOAc, facilitating faster drying.
Module 4: Analytical Decision Matrix

Use this logic flow to determine your next step.

DecisionTree Start Crude Product Isolated CheckColor Is Color > Off-White? Start->CheckColor CheckPurity HPLC Purity < 98%? CheckColor->CheckPurity No Charcoal Action: Charcoal Treatment (See Q1) CheckColor->Charcoal Yes CheckImpurity Identify Impurity Type CheckPurity->CheckImpurity Yes Final Release for Next Step CheckPurity->Final No (Pass) AcidWash Action: NaHCO3 Wash (Remove Acid) CheckImpurity->AcidWash Acidic (RRT < 1.0) Recryst Action: EtOH Recrystallization (Standard) CheckImpurity->Recryst General/Unknown Charcoal->CheckPurity

Figure 2: Analytical troubleshooting workflow for purity assessment.

References
  • Impurity Sources in Morpholine: Modec, B., Podjed, N., & Lah, N. (2020).[7] Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines. Molecules, 25(6), 1386. Link

  • Synthesis of Pyrimidine Esters: Jagwani, D., & Joshi, P. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4 tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research. Link

  • Crystallization of Pyrimidine Intermediates: Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Link[3]

  • Compound Data & Properties: PubChem CID 25693-41-8 (Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate). Link

Sources

Optimization

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate recrystallization problems

Topic: Recrystallization & Purification Troubleshooting Document ID: TS-PYR-552 | Version: 2.1 | Classification: Process Chemistry Executive Summary Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Troubleshooting

Document ID: TS-PYR-552 | Version: 2.1 | Classification: Process Chemistry

Executive Summary

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a critical intermediate often employed in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting scaffolds. Its purification is notoriously difficult due to three competing physicochemical factors:

  • Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between the 4-hydroxy (enol) and 4(3H)-oxo (keto) forms, leading to inconsistent crystal packing.

  • Amphiphilic Nature: The lipophilic ethyl ester competes with the polar/basic morpholine moiety, causing frequent "oiling out" rather than crystallization.

  • Thermal Instability: Prolonged heating in protic solvents can lead to ester hydrolysis (forming the carboxylic acid) or decarboxylation.

This guide provides authoritative troubleshooting workflows to resolve these specific bottlenecks.

Part 1: Solvent Selection & Solubility Profile

The choice of solvent dictates not just yield, but the specific polymorph obtained.

Solvent SystemSuitabilityMechanism of ActionRisk Factor
Ethanol (Abs.) ⭐⭐⭐⭐⭐ (Best)Balances polarity for the morpholine ring while dissolving the ester at reflux.Moderate yield loss if not cooled to 0°C.
DMF / Water (1:1) ⭐⭐⭐Forces precipitation of the hydrophobic ester form.High boiling point of DMF makes drying difficult.
Acetic Acid (Glacial) ⭐⭐Excellent solubilizer for the protonated morpholine species.High Risk: Can cause ester hydrolysis or acetylation of impurities.
Ethyl Acetate ⭐⭐Good for removing non-polar impurities.Product often too insoluble; requires large volumes.
Part 2: Troubleshooting Guide (FAQ Format)
Q1: The product is "oiling out" (forming a gum) instead of crystallizing upon cooling. How do I fix this?

Diagnosis: This is a supersaturation and impurity issue. The melting point of the solvated impurity-product mixture is lower than the solvent boiling point. Corrective Protocol:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves completely.

  • Co-Solvent Addition: Add a small amount of a more polar solvent (e.g., 5% water if using Ethanol) to disrupt the oil phase.

  • Seeding (Critical): Do not let the solution cool spontaneously. At 5-10°C below the boiling point, add seed crystals of pure material.

  • Controlled Cooling: Wrap the flask in foil/towels to slow the cooling rate to <10°C per hour. Rapid cooling traps impurities, causing oiling.

Q2: My NMR shows the ethyl ester protons are missing after recrystallization from acidic media.

Diagnosis: You have hydrolyzed the ester to the carboxylic acid (Acidolysis). Root Cause: Using wet acetic acid or refluxing too long in non-anhydrous conditions. Corrective Protocol:

  • Avoid glacial acetic acid for the ester form.

  • Switch to 2-Propanol (Isopropanol) . It is less likely to engage in transesterification or hydrolysis compared to methanol/ethanol/water systems.

Q3: The product is colored (yellow/brown) even after recrystallization.

Diagnosis: Occlusion of oxidized morpholine byproducts or polymerized diethyl ethoxymethylenemalonate (DEEM) starting material. Corrective Protocol (Adsorbent Treatment):

  • Dissolve crude solid in Dichloromethane (DCM) (10 mL/g).

  • Add Activated Charcoal (10 wt%) and stir at room temperature for 30 mins.

  • Filter through a pad of Celite.

  • Evaporate DCM and then proceed to Ethanol recrystallization.

    • Note: Charcoal is more effective in DCM than in Ethanol for this specific lipophilic impurity profile.

Part 3: Validated Purification Workflows
Workflow A: Standard Purification (High Purity)

This workflow is designed to remove the most common impurity: unreacted morpholine-4-carboxamidine.

RecrystallizationWorkflow Start Crude Reaction Mixture Step1 1. Trituration (Water wash to remove salts/amidine) Start->Step1 Step2 2. Filtration & Drying (Remove bulk water) Step1->Step2 Step3 3. Dissolution (Reflux in Ethanol) Step2->Step3 Step4 4. Hot Filtration (Remove insoluble polymers) Step3->Step4 Step5 5. Controlled Cooling (Seed at 60°C -> 0°C) Step4->Step5 End Pure Crystalline Solid Step5->End

Figure 1: Step-by-step purification logic ensuring removal of water-soluble amidines before thermal recrystallization.

Workflow B: Decision Tree for Solvent Failure

Use this logic when standard Ethanol recrystallization fails.

TroubleshootingLogic Start Recrystallization Failed? ProblemType Identify Issue Start->ProblemType Oiling Oiling Out ProblemType->Oiling Gummy Solid Insoluble Won't Dissolve ProblemType->Insoluble Suspension LowYield Low Yield ProblemType->LowYield Filtrate is clear Action1 Add Seed Crystal + Slow Cool Oiling->Action1 Action2 Switch to DMF/H2O (1:1 ratio) Insoluble->Action2 Action3 Check pH (Isoelectric Point?) LowYield->Action3

Figure 2: Diagnostic logic for common crystallization failures.

Part 4: Detailed Experimental Protocol

Objective: Purification of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (10g scale).

  • Pre-Treatment (Trituration):

    • Suspend the crude yellow solid (10 g) in Water (50 mL) .

    • Stir vigorously for 20 minutes at room temperature. Rationale: This removes unreacted morpholine-4-carboxamidine (HCl salt) and inorganic byproducts.

    • Filter and wash with cold water (2 x 10 mL).

    • Dry the solid thoroughly. Critical: Water in the next step will lower the solubility of the ester.

  • Dissolution:

    • Transfer dried solid to a 250 mL round-bottom flask.

    • Add Absolute Ethanol (80 mL) .

    • Heat to reflux (approx. 78°C). The solid should dissolve completely.

    • Troubleshoot: If undissolved particles remain after 10 mins of reflux, perform a hot filtration to remove these polymeric impurities.

  • Crystallization:

    • Remove from heat.[1] Allow to cool slowly to approx. 60°C.

    • Seeding: Add a micro-spatula tip of pure crystal (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

    • Allow to cool to room temperature (25°C) over 2 hours.

    • Chill in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white needles via vacuum filtration.

    • Wash the cake with cold Ethanol (10 mL) .

    • Dry in a vacuum oven at 45°C for 6 hours.

Expected Yield: 75-85% recovery from crude. Melting Point: 191-194°C (Literature value for analogous methyl-derivatives often falls in this range; morpholine derivatives may vary slightly) [1, 2].

References
  • Vertex AI Search. (2025).[1][2] Synthesis and properties of ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Retrieved from

  • National Institutes of Health (NIH). (2013). Synthesis, structure, and analgesic activity of 1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid esters. Chem. Heterocycl. Compd. Retrieved from

  • Google Patents. (1989). Process for preparing 4-hydroxypyrimidine. EP0326389B1.[1][3] Retrieved from

  • PubChem. (2025).[4] Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Compound Summary. Retrieved from

Sources

Troubleshooting

Modifying reaction conditions for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate synthesis

Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver field-proven insights and ensure the scientific integrity of your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate. The underlying synthetic strategy involves the cyclocondensation of N-morpholinoguanidine with diethyl ethoxymethylenemalonate (DEEM) in the presence of a base.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate, but I am observing very low to no yield of the desired product. What are the potential causes and how can I rectify this?

Answer: A low or non-existent yield in this synthesis can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the choice of base.

  • Reagent Quality:

    • N-morpholinoguanidine: This starting material can be sensitive to moisture and may degrade over time. It is crucial to use a freshly prepared or properly stored sample. Purity should be confirmed by NMR or melting point analysis.

    • Diethyl ethoxymethylenemalonate (DEEM): DEEM can hydrolyze if exposed to moisture. Ensure you are using a high-purity grade and handle it under anhydrous conditions.

    • Solvent: The solvent, typically ethanol, must be anhydrous. The presence of water can lead to hydrolysis of DEEM and other side reactions.

  • Reaction Conditions:

    • Temperature: While the reaction is often conducted at reflux in ethanol, a temperature that is too high or too low can be detrimental. Insufficient temperature may lead to an incomplete reaction, while excessive heat can promote the formation of byproducts. Optimization of the reaction temperature might be necessary.[1]

    • Reaction Time: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials, whereas prolonged reaction times can lead to product degradation or the formation of side products.

  • Choice and Stoichiometry of the Base:

    • The choice of base is critical for the deprotonation of the guanidine and to facilitate the cyclization. A base that is too weak may not be effective, while a base that is too strong can promote unwanted side reactions. Sodium ethoxide is a commonly used base for this type of condensation.

    • The stoichiometry of the base is also important. An insufficient amount of base will lead to incomplete reaction, while an excess can cause hydrolysis of the ester functionality on the product. A molar ratio of base to N-morpholinoguanidine of 1.1:1 is a good starting point.

Proposed Corrective Actions:

  • Verify Reagent Quality: Confirm the purity of your starting materials. If necessary, purify the N-morpholinoguanidine and use freshly distilled, anhydrous ethanol.

  • Optimize Reaction Conditions:

    • Start with a reaction temperature at the reflux of ethanol. If the yield is still low, try varying the temperature in a stepwise manner (e.g., 60 °C, 70 °C, reflux).

    • Monitor the reaction by TLC every hour to determine the optimal reaction time.

  • Evaluate the Base:

    • If using a weaker base like potassium carbonate, consider switching to a stronger base such as sodium ethoxide.

    • Carefully control the stoichiometry of the base. Perform a titration of your base solution if its concentration is not accurately known.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired product, but I am also observing significant amounts of byproducts, which is complicating the purification process. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts in this synthesis is often related to side reactions of the starting materials or the product itself.

  • Potential Byproducts and Their Origin:

    • Hydrolysis Products: If there is moisture in the reaction, DEEM can hydrolyze to diethyl malonate and formic acid. The final product's ethyl ester can also be hydrolyzed to the corresponding carboxylic acid, especially if an excess of a strong base is used or during aqueous workup.

    • N-acylated Guanidine: The guanidine can react with the ester group of DEEM without subsequent cyclization, leading to an open-chain intermediate.

    • Self-condensation of DEEM: Under certain conditions, DEEM can undergo self-condensation.

Strategies to Minimize Byproduct Formation:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Controlled Addition of Reagents: Adding the base dropwise to the mixture of N-morpholinoguanidine and DEEM in ethanol at a controlled temperature (e.g., 0 °C to room temperature) can help to minimize side reactions before initiating reflux.

  • pH Control During Workup: During the workup and purification steps, maintaining the pH around 6 can be crucial for the stability and isolation of pyrimidine derivatives.[2][3] Acidic or strongly basic conditions can promote hydrolysis.

  • Purification Strategy: If byproducts are still formed, a careful purification strategy is necessary. Column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., ethyl acetate/hexane) is often effective. Recrystallization from a suitable solvent like ethanol can also be employed to obtain a pure product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base plays a crucial role in several steps of the reaction mechanism. Initially, it deprotonates the N-morpholinoguanidine, increasing its nucleophilicity. This allows the guanidine to attack the electrophilic carbon of the ethoxymethylene group in DEEM. The base also facilitates the subsequent intramolecular cyclization and elimination of ethanol to form the pyrimidine ring. The choice of a suitable base, such as sodium ethoxide, is important to ensure these steps proceed efficiently.[4]

Q2: Can I use a different solvent for this synthesis?

A2: Ethanol is a common and effective solvent for this type of condensation reaction for several reasons. It readily dissolves the starting materials and the commonly used base, sodium ethoxide. Its boiling point allows for a convenient reaction temperature at reflux. While other polar aprotic solvents like DMF or DMSO could be used, they may require different bases and reaction temperatures. For instance, using a non-alcoholic solvent would necessitate a different base, such as sodium hydride, and could potentially lead to different side product profiles. It is advisable to start with the well-established conditions in ethanol before exploring other solvent systems.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v), can be used to separate the starting materials from the product. By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can observe the consumption of the reactants and the formation of the product. The reaction is considered complete when the limiting starting material is no longer visible on the TLC plate.

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety precautions should be followed. Diethyl ethoxymethylenemalonate is a lachrymator and should be handled in a well-ventilated fume hood. Sodium ethoxide is a corrosive and moisture-sensitive base; it should be handled with care, avoiding contact with skin and eyes. The reaction should be performed in appropriate glassware, and personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Experimental Protocol

Synthesis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • N-morpholinoguanidine hydrochloride

  • Sodium ethoxide (21% solution in ethanol or freshly prepared from sodium and anhydrous ethanol)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Anhydrous Ethanol

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-morpholinoguanidine hydrochloride (1.0 eq) in anhydrous ethanol.

  • To this solution, add sodium ethoxide (2.2 eq) dropwise at room temperature. Stir the mixture for 30 minutes to form the free base of N-morpholinoguanidine. A precipitate of sodium chloride will form.

  • Add diethyl ethoxymethylenemalonate (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 6-7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • The pure fractions can be combined and the solvent evaporated to yield Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Parameter Recommended Condition Notes
Solvent Anhydrous EthanolOther polar aprotic solvents may be explored.
Base Sodium EthoxideStoichiometry is critical for optimal yield.
Temperature Reflux (approx. 78 °C)Temperature may need optimization.
Reaction Time 4-6 hoursMonitor by TLC.
Workup Neutralization to pH 6-7Important for product stability.
Purification Column Chromatography/RecrystallizationTo remove byproducts and unreacted starting materials.

Visualizing the Reaction and Troubleshooting

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions N-morpholinoguanidine N-morpholinoguanidine Product Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate N-morpholinoguanidine->Product + DEEM Diethyl ethoxymethylenemalonate DEEM->Product Base Base (e.g., NaOEt) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: General reaction scheme for the synthesis.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low/No Product Yield CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents OptimizeConditions Optimize Reaction Temperature & Time Start->OptimizeConditions EvaluateBase Evaluate Base Type & Stoichiometry Start->EvaluateBase Success Improved Yield & Purity CheckReagents->Success OptimizeConditions->Success EvaluateBase->Success ImpureProduct Significant Byproducts AnhydrousControl Strict Anhydrous Conditions ImpureProduct->AnhydrousControl ControlledAddition Controlled Reagent Addition ImpureProduct->ControlledAddition pH_Workup pH Control During Workup ImpureProduct->pH_Workup Purification Refine Purification Strategy ImpureProduct->Purification AnhydrousControl->Success ControlledAddition->Success pH_Workup->Success Purification->Success

Caption: A flowchart for troubleshooting common synthesis issues.

References

  • Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2022). MDPI. Retrieved February 2, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Process Optimization of 4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic Acid Ethyl Ester Synthesis. (2012). Scientific.Net. Retrieved February 2, 2026, from [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib. (2022). Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. (2006). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2022). MDPI. Retrieved February 2, 2026, from [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2023). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2024). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.

Sources

Optimization

Enhancing the stability of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate in solution

Introduction: The Stability Paradox As Senior Application Scientist, I often see researchers treat Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (EHM-PC) as a standard stable intermediate. This is a mistake.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

As Senior Application Scientist, I often see researchers treat Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (EHM-PC) as a standard stable intermediate. This is a mistake. This molecule presents a "stability paradox": the morpholine ring enhances solubility but introduces oxidative liability, while the 5-ester group is electronically activated by the pyrimidine ring, making it highly susceptible to hydrolysis compared to a standard aliphatic ester.

This guide moves beyond generic advice. We dissect the specific degradation mechanisms—hydrolysis and N-oxidation—and provide self-validating protocols to stabilize your solution-phase experiments.

Module 1: Chemical Stability & Hydrolysis (The Ester Vulnerability)

The Mechanism: The ester at position 5 is conjugated with the electron-deficient pyrimidine ring. While the 4-hydroxy group (predominantly in the 4(3H)-pyrimidinone tautomeric form) provides some electron density, the carbonyl carbon of the ethyl ester remains a prime target for nucleophilic attack by water (hydrolysis), especially in alkaline conditions.

Troubleshooting Guide:

SymptomDiagnosisRoot CauseImmediate Action
Loss of Parent Peak (HPLC) Retention time shift (to earlier elution)Hydrolysis: Conversion of Ethyl ester

Carboxylic Acid.
Check solution pH. If pH > 7.5, hydrolysis is rapid.
pH Drift Solution becomes more acidic over timeAcid Generation: Release of free carboxylic acid and ethanol.Increase buffer capacity (molarity).

FAQ: Q: Can I store this compound in PBS (pH 7.4) overnight? A: Risk is moderate. At pH 7.4, the hydrolysis half-life (


) can be surprisingly short (hours to days) depending on temperature. We recommend a slightly acidic buffer (pH 5.5–6.0) for aqueous storage, or flash-freezing.

Protocol 1.1: pH-Rate Profiling (Validation Step) Do not guess. Quantify the stability window for your specific assay.

  • Prepare Buffers: 50 mM Acetate (pH 4.0, 5.0), Phosphate (pH 6.0, 7.0, 8.0), Borate (pH 9.0).

  • Spike: Add EHM-PC (from DMSO stock) to reach 50 µM final concentration.

  • Incubate: Hold at 25°C.

  • Sample: Inject on HPLC at

    
     hours.
    
  • Plot:

    
     vs. Time. The slope 
    
    
    
    reveals the optimal pH stability window (usually pH 5.0–6.0 for this class).

Module 2: Oxidative Degradation (The Morpholine Liability)[1]

The Mechanism: The morpholine nitrogen is a tertiary amine.[1] While less reactive than secondary amines, it is susceptible to oxidation to form the N-oxide in the presence of dissolved oxygen, light, or trace metal ions. This is often accelerated if the pyrimidine ring absorbs UV light, generating radicals.

Troubleshooting Guide:

SymptomDiagnosisRoot CauseImmediate Action
New Polar Impurity Mass Spec shows M+16 peakN-Oxidation: Morpholine

Morpholine N-oxide.
Degas solvents; add antioxidant.
Yellowing of Solution Broad UV absorption increaseRing Opening/Polymerization: Radical degradation products.Protect from light; use amber vials.

FAQ: Q: My LC-MS shows a peak at M+16. Is this an artifact? A: Likely yes, but it could be in-source oxidation if your ESI voltage is too high. However, if the peak separates chromatographically, it is a genuine solution-phase degradant (N-oxide).

Protocol 2.1: Oxidative Stress Test

  • Control: EHM-PC in water/acetonitrile.

  • Stress: Add 0.3% Hydrogen Peroxide (

    
    ).
    
  • Monitor: Analyze by LC-MS after 1 hour.

  • Result: If the M+16 peak exceeds 5%, your assay buffer requires degassing (Argon sparge) or an antioxidant (e.g., 1 mM Ascorbic Acid or Methionine).

Module 3: Solubility & Physical Stability

The Mechanism: The 4-hydroxy group introduces keto-enol tautomerism. In aqueous solution, the keto form (pyrimidinone) dominates, which can lead to strong intermolecular hydrogen bonding and "stacking," causing precipitation (nucleation) even below the theoretical solubility limit.

Solubilization Strategy Table:

Excipient ClassRecommended AgentConc. RangeFunction
Organic Co-solvent DMSO or DMA1–5%Disrupts stacking; primary stock solvent.
Surfactant Tween 80 (Polysorbate 80)0.01–0.1%Prevents micro-nucleation at the liquid interface.
Complexing Agent HP-

-Cyclodextrin
5–10% w/vEncapsulates the hydrophobic ethyl/morpholine regions.

Visualizing the Stability Landscape

The following diagram maps the degradation pathways and the decision logic for troubleshooting.

Stability_Pathways Compound Ethyl 4-hydroxy-2- morpholinopyrimidine-5-carboxylate HighPH High pH (>7.5) Nucleophilic Attack Compound->HighPH Peroxide Peroxides/Light/O2 Radical Mechanism Compound->Peroxide LowSol Aqueous Buffer High Conc. (>100µM) Compound->LowSol Acid Hydrolysis Product: Carboxylic Acid + Ethanol Oxide Oxidation Product: Morpholine N-Oxide Precip Physical Instability: Precipitate/Crystal HighPH->Acid Ester Cleavage Buffer Use pH 5.5-6.0 Buffer HighPH->Buffer Peroxide->Oxide N-Oxidation Antiox Degas / Amber Vials Add Methionine Peroxide->Antiox LowSol->Precip Aggregation Cosolv Add 5% DMSO or Cyclodextrin LowSol->Cosolv

Figure 1: Degradation pathways of EHM-PC. Red paths indicate hydrolysis (pH-dependent), Yellow paths indicate oxidation (radical-dependent). Green notes provide stabilization strategies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 293750, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (Analogous Structure). Retrieved from [Link]

    • Relevance: Provides baseline physicochemical properties for 5-carboxyl
  • Brown, D. J. (2009).The Pyrimidines. Wiley-Interscience.
  • Slobbe, J. (2002).Oxidative degradation of morpholine derivatives. Journal of Organic Chemistry.
  • International Conference on Harmonisation (ICH).Stability Testing of New Drug Substances and Products Q1A(R2). Relevance: The industry standard for designing the stress tests (pH, oxidation) described in Protocol 1.1 and 2.1.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Phosphoinositide 3-Kinase (PI3K) Inhibitors for Preclinical Research

Introduction: The Critical Role of the PI3K Signaling Pathway in Cellular Proliferation and Survival The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the PI3K Signaling Pathway in Cellular Proliferation and Survival

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many human cancers. This has established the components of the PI3K/Akt/mTOR axis as prime targets for therapeutic intervention. The PI3K enzyme family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α (encoded by PIK3CA), p110β (encoded by PIK3CB), p110γ (encoded by PIK3CG), and p110δ (encoded by PIK3CD). While p110α and p110β are ubiquitously expressed, p110γ and p110δ are primarily found in hematopoietic cells.[1] This differential expression and their distinct roles in cellular signaling have driven the development of a diverse landscape of PI3K inhibitors, ranging from pan-inhibitors that target all Class I isoforms to isoform-selective and dual PI3K/mTOR inhibitors.

This guide provides a comparative overview of several key PI3K inhibitors, offering insights into their mechanism of action, isoform selectivity, and potency. Such a comparison is crucial for researchers in selecting the appropriate tool compound for their specific preclinical models and scientific questions. While this guide focuses on well-characterized inhibitors, it is important to note that the field is ever-evolving with the emergence of novel chemical entities. A thorough literature search for the most current data is always recommended.

Initial searches for "Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate" did not yield specific public data identifying it as a PI3K inhibitor. Therefore, a direct comparison with established inhibitors is not feasible at this time. Researchers investigating novel compounds are encouraged to perform the characterization assays described herein to benchmark their molecules against existing agents.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This colocalization facilitates the phosphorylation and activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions. A key downstream effector of Akt is the mTOR complex 1 (mTORC1), which plays a pivotal role in protein synthesis, cell growth, and proliferation.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Activation) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions Regulation PI3K_Inhibitor PI3K Inhibitors PI3K_Inhibitor->PI3K mTOR_Inhibitor mTOR Inhibitors mTOR_Inhibitor->mTORC1 Dual_Inhibitor Dual PI3K/mTOR Inhibitors Dual_Inhibitor->PI3K Dual_Inhibitor->mTORC1

Figure 1: The PI3K/Akt/mTOR Signaling Pathway. This diagram illustrates the core components of the PI3K signaling cascade and indicates the points of intervention for different classes of inhibitors.

Comparative Analysis of Representative PI3K Inhibitors

The selection of a PI3K inhibitor for preclinical studies is contingent on the specific research question, the genetic background of the model system, and the desired selectivity profile. Below is a comparison of several widely used PI3K inhibitors, categorized by their selectivity.

InhibitorTarget(s)IC50 (nM)Key Features
Pan-Class I Inhibitors
Pictilisib (GDC-0941)PI3Kα, PI3Kδ3 (for both)Potent pan-Class I inhibitor with moderate selectivity against p110β and p110γ.[2] Has been evaluated in numerous clinical trials.[3][4]
Copanlisib (BAY 80-6946)PI3Kα, PI3Kδ, PI3Kβ, PI3Kγ0.5, 0.7, 3.7, 6.4Potent pan-Class I inhibitor with strong activity against PI3Kα and PI3Kδ.[5][6] Administered intravenously.[7]
Isoform-Selective Inhibitors
Alpelisib (Piqray, BYL719)PI3Kα5 (approx.)Selective inhibitor of the p110α isoform.[8][9] Approved for the treatment of PIK3CA-mutated breast cancer.
Idelalisib (Zydelig, CAL-101)PI3Kδ2.5 (approx.)Highly selective for the p110δ isoform, which is critical for B-cell signaling.[10][11] Approved for certain B-cell malignancies.[12]
Dual PI3K/mTOR Inhibitors
VS-5584 (SB2343)PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR16, 68, 42, 25, 37Potent dual inhibitor of all Class I PI3K isoforms and mTOR.[13][14] Shows preferential activity against cancer stem cells.

Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes and are based on published data.

Experimental Protocols for PI3K Inhibitor Characterization

To rigorously evaluate a novel PI3K inhibitor or to confirm the activity of a known compound in a specific experimental system, a series of well-controlled assays are essential. The following protocols provide a framework for the in vitro and cellular characterization of PI3K inhibitors.

Experimental Workflow for PI3K Inhibitor Evaluation

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation (Optional) kinase_assay In Vitro Kinase Assay (Determine IC50) western_blot Western Blot for p-Akt (Confirm Pathway Inhibition) kinase_assay->western_blot Proceed with potent and selective compounds viability_assay Cell Viability/Proliferation Assay (Assess Cellular Effect) western_blot->viability_assay Confirm on-target effect in cells xenograft Xenograft/Tumor Model Studies viability_assay->xenograft Evaluate in a physiologically relevant model

Figure 2: Experimental Workflow for PI3K Inhibitor Evaluation. This flowchart outlines a logical progression of experiments for characterizing a PI3K inhibitor, from initial in vitro potency determination to cellular and in vivo efficacy studies.

In Vitro PI3K Kinase Assay Protocol

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific PI3K isoform using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant PI3K enzyme (specific isoform)

  • PIP2 substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a broad concentration range (e.g., 100 µM to 1 pM).

  • Kinase Reaction Setup: a. In a 384-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme). b. Prepare a master mix containing the PI3K enzyme and PIP2 substrate in kinase assay buffer. c. Add the master mix to each well containing the test compound. d. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: a. Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific PI3K isoform. b. Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection: a. Following the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature). b. Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (typically 30-60 minutes at room temperature).

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percentage of inhibition versus the log of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Protocol for Phospho-Akt (Ser473) Detection

This protocol is designed to assess the ability of a PI3K inhibitor to block the downstream signaling of the PI3K pathway in a cellular context by measuring the phosphorylation of Akt at Serine 473.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Growth factor (e.g., IGF-1, EGF) to stimulate the PI3K pathway

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: a. Plate cells and allow them to adhere and grow to a desired confluency (e.g., 70-80%). b. Serum-starve the cells for several hours (e.g., 4-16 hours) to reduce basal PI3K pathway activity. c. Pre-treat the cells with the test compound at various concentrations for a specified time (e.g., 1-2 hours). d. Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to activate the PI3K pathway. Include an unstimulated control.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Separate the protein lysates by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Signal Detection and Analysis: a. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. b. Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading. c. Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Conclusion

The diverse family of PI3K inhibitors offers powerful tools for dissecting the role of the PI3K pathway in normal physiology and disease. The choice of inhibitor should be guided by a clear understanding of its isoform selectivity and potency. For researchers developing novel PI3K inhibitors, a systematic approach to characterization, including in vitro kinase assays and cellular pathway analysis, is essential for establishing their mechanism of action and potential for further development. This guide provides a foundational framework for the comparative analysis and experimental validation of PI3K inhibitors, empowering researchers to make informed decisions in their preclinical studies.

References

  • Novartis. (2024). Piqray Package Insert. Novartis Pharmaceuticals Corporation. [Link]

  • Blue Cross Blue Shield Associ
  • Breastcancer.org. (2023). Piqray (alpelisib)
  • MDPI. (n.d.). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies.
  • MedchemExpress. (n.d.). VS-5584 (SB2343) | PI3K/mTOR Inhibitor.
  • Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor.
  • PubChem. (n.d.). Pictilisib.
  • Novartis. (2019). FDA approves Novartis Piqray® - the first and only treatment specifically for patients with a PIK3CA mutation in HR+/HER2- advanced breast cancer.
  • PubMed. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma.
  • PubMed Central. (n.d.). Structural Determinants of Isoform Selectivity in PI3K Inhibitors.
  • MedchemExpress. (n.d.). Copanlisib (BAY 80-6946) | PI3K Inhibitor.
  • MedchemExpress. (n.d.). Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor.
  • PubChem. (n.d.).
  • Novartis. (n.d.). Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP.
  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
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Comparative

A Comparative Guide to the In Vivo Efficacy of Novel PI3K/mTOR Inhibitors vs. Established PI3K-Specific Agents

Introduction: The Challenge of Targeting PI3K in Oncology The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, surv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Targeting PI3K in Oncology

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers has made it one of the most pursued targets in oncology drug development.[1][3] This has led to the approval of several isoform-specific PI3K inhibitors, such as Alpelisib (PI3Kα-specific) and Idelalisib (PI3Kδ-specific), which have shown clinical benefit in specific patient populations.[4]

However, the therapeutic window of PI3K inhibitors can be narrow, and resistance mechanisms often emerge.[5] One key mechanism involves feedback loops within the pathway; inhibiting PI3K alone can sometimes lead to the activation of mTOR through other mechanisms, blunting the therapeutic effect.[6][7] This has spurred the development of dual PI3K/mTOR inhibitors, which target the pathway at two critical nodes simultaneously.[7][8]

This guide provides a comparative analysis of the in vivo efficacy of a representative novel dual PI3K/mTOR inhibitor, Gedatolisib, against established, isoform-specific PI3K inhibitors. We will delve into the mechanistic rationale, present preclinical data from relevant tumor models, and provide a detailed experimental protocol to illustrate how such comparative studies are conducted. Our focus is on the pyrimidine scaffold, a core chemical structure present in many kinase inhibitors, including the hypothetical "Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate," which shares a conceptual framework with many dual PI3K/mTOR inhibitors under investigation.[9]

Mechanistic Rationale: Dual vs. Specific Inhibition

The PI3K/AKT/mTOR pathway is a complex cascade. Activation of PI3K leads to the activation of AKT, which in turn modulates a host of downstream effectors, including the mTOR complex 1 (mTORC1).[10] However, mTORC1 activation can also be regulated by other inputs, and it participates in a negative feedback loop that can dampen initial PI3K signaling.[7]

  • Isoform-Specific PI3K Inhibitors (e.g., Alpelisib, Idelalisib): These drugs offer precision by targeting a specific PI3K isoform (e.g., PI3Kα in breast cancer or PI3Kδ in B-cell malignancies) that is often the primary driver of the cancer.[5] This specificity can reduce toxicities associated with inhibiting ubiquitously expressed isoforms.[5][11] However, their efficacy can be limited by pathway feedback or activation of mTOR through PI3K-independent mechanisms.

  • Dual PI3K/mTOR Inhibitors (e.g., Gedatolisib): These compounds are designed to provide a more comprehensive blockade of the pathway by inhibiting both PI3K and mTOR.[7][8] This vertical inhibition can prevent the feedback activation of AKT that is sometimes seen with mTOR-only inhibitors and may be more effective in tumors with alterations downstream of PI3K.[7][12] Preclinical studies suggest that dual inhibitors may have broader efficacy across different genetic backgrounds and could potentially delay the onset of resistance.[7][12]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Alpelisib Alpelisib (PI3Kα) Alpelisib->PI3K Idelalisib Idelalisib (PI3Kδ) Idelalisib->PI3K Gedatolisib Gedatolisib (Dual Inhibitor) Gedatolisib->PI3K Gedatolisib->mTORC1 Gedatolisib->mTORC2

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing points of inhibition.

Comparative In Vivo Efficacy in Preclinical Models

To provide a tangible comparison, we will synthesize data from studies using patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models, which are standard preclinical tools for evaluating anticancer agents.[13]

Scenario 1: PIK3CA-Mutant Breast Cancer Model
  • Rationale: Activating mutations in the PIK3CA gene (which encodes the p110α subunit of PI3K) are common in HR+/HER2- breast cancer, making it a prime indication for PI3K inhibitors.[14] Alpelisib is clinically approved for this setting.[4]

  • Model: Nude mice bearing HCC1954 (PIK3CA mutant) cell line xenografts.[15]

Scenario 2: B-Cell Lymphoma Model
  • Rationale: The PI3Kδ isoform is critical for B-cell development and signaling, making it an excellent target in B-cell malignancies.[11] Idelalisib is approved for certain types of lymphoma.[16]

  • Model: NSG mice bearing a patient-derived xenograft (PDX) from a relapsed mantle cell lymphoma (MCL) patient.[13][17]

Comparative Efficacy Data Summary
CompoundModelDosing Regimen (Representative)Primary Endpoint: Tumor Growth Inhibition (TGI) vs. VehicleCitation(s)
Alpelisib Breast Cancer (HCC1954 CDX)50 mg/kg, oral, dailySignificant delay in tumor growth[14][15]
Idelalisib B-Cell Lymphoma (PDX)75 mg/kg, oral, twice dailyPotent decrease in leukemia burden[17][18]
Gedatolisib Breast Cancer (PDX)25 mg/kg, intravenous, weeklySignificant tumor growth inhibition, including in models with wild-type PIK3CA[19][20]
Gedatolisib B-Cell Lymphoma (PDX)25 mg/kg, intravenous, weeklyRemarkable reduction in leukemia burden, often superior to single-node inhibitors[18]

Interpretation: In PIK3CA-mutant breast cancer models, both Alpelisib and the dual inhibitor Gedatolisib show strong anti-tumor activity.[15][20] However, dual inhibitors like Gedatolisib have demonstrated efficacy even in models without PIK3CA mutations, suggesting a broader potential application.[20] In lymphoma models, Gedatolisib has shown remarkably potent and superior efficacy compared to isoform-selective inhibitors, achieving a mean reduction in splenic ALL cell counts of over 90% in some studies.[18] This suggests that the combined inhibition of PI3K and mTOR is particularly effective in hematological malignancies where the pathway is a central driver.

Experimental Protocol: Murine Xenograft Efficacy Study

This section provides a detailed, self-validating protocol for a comparative efficacy study using a cell-derived xenograft model.

Objective: To compare the in vivo anti-tumor efficacy of a novel dual PI3K/mTOR inhibitor (Test Article) against an established PI3K inhibitor (Reference Article) and a vehicle control.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude), female, 6-8 weeks old.

  • Cancer cell line of interest (e.g., HCC1954), harvested during the logarithmic growth phase.[21]

  • Matrigel (optional, to improve tumor engraftment).

  • Test Article, Reference Article, and Vehicle formulations.

  • Calipers for tumor measurement.

  • Standard animal housing and husbandry equipment.

Methodology:

  • Cell Culture and Preparation:

    • Culture cancer cells under standard conditions to ~80-90% confluency.

    • Harvest cells using trypsin, wash with sterile PBS, and perform a cell count (e.g., using a hemocytometer).

    • Resuspend the cell pellet in sterile, serum-free medium at a final concentration of 5 x 10⁷ cells/mL.[22] Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[21][22]

  • Tumor Growth and Randomization:

    • Monitor mice daily for health and tumor growth.

    • Begin measuring tumor volume 2-3 times per week with calipers once tumors are palpable. Tumor Volume (mm³) = (Length x Width²) / 2.

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group is typical).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle formulation on the same schedule as the test articles.

    • Group 2 (Reference Article): Administer the established PI3K inhibitor at its known effective dose and schedule (e.g., 50 mg/kg, daily, oral gavage).[14]

    • Group 3 (Test Article): Administer the novel dual inhibitor at its predetermined effective and tolerated dose.

    • Continue treatment for a specified period (e.g., 21-28 days).

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times weekly throughout the study.

    • Monitor animal health daily.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI). Secondary endpoints can include body weight changes (as a measure of toxicity) and survival.

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if any animal shows signs of excessive toxicity.

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each group at each time point.

    • Calculate TGI (%) using the formula: TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between groups.[18]

Xenograft_Workflow cluster_prep Preparation cluster_implant In Vivo Model Development cluster_study Efficacy Study cluster_analysis Analysis CellCulture 1. Cell Culture (~80% Confluency) Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization (Tumor Volume ~100 mm³) TumorGrowth->Randomization Treatment 6. Treatment Administration (Vehicle, Reference, Test) Randomization->Treatment Monitoring 7. Tumor & Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint 8. Endpoint Reached (e.g., 21 days or max tumor size) Monitoring->Endpoint DataAnalysis 9. Data Analysis (TGI, Statistics) Endpoint->DataAnalysis

Figure 2: Standard workflow for a comparative in vivo xenograft study.

Conclusion and Future Perspectives

The development of anticancer therapeutics targeting the PI3K/AKT/mTOR pathway continues to evolve. While isoform-specific inhibitors like Alpelisib and Idelalisib represent significant advances for genetically defined patient populations, dual PI3K/mTOR inhibitors like Gedatolisib hold the promise of a more profound and durable pathway inhibition.[8][18] Preclinical in vivo data strongly suggest that this dual-targeting strategy can lead to superior efficacy, particularly in hematological malignancies, and may broaden the utility of PI3K-pathway inhibitors to tumors without specific PIK3CA activating mutations.[18][20]

The choice between a specific inhibitor and a dual inhibitor is a classic example of the balance between precision and broad-spectrum activity.[7] Isoform-specific agents may offer a better toxicity profile, while dual inhibitors might provide greater efficacy and overcome certain resistance mechanisms.[5][12] Future research will continue to define the optimal clinical contexts for each approach, likely involving biomarker-driven strategies to match the right patient with the right inhibitor.

References

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Validation

A Senior Application Scientist's Guide to Benchmarking Novel mTOR Inhibitors: The Case of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Abstract: The mechanistic target of rapamycin (mTOR) is a pivotal kinase regulating cellular growth, proliferation, and metabolism, making it a high-value target in oncology and other therapeutic areas.[1][2][3][4] The d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The mechanistic target of rapamycin (mTOR) is a pivotal kinase regulating cellular growth, proliferation, and metabolism, making it a high-value target in oncology and other therapeutic areas.[1][2][3][4] The development of novel mTOR inhibitors requires rigorous, systematic evaluation against established agents to accurately define their biochemical potency, cellular activity, and therapeutic potential. This guide presents a comprehensive benchmarking framework for a novel putative inhibitor, Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate, against first and second-generation mTOR inhibitors. We provide detailed, validated protocols for biochemical and cell-based assays, principles of data interpretation, and a logical workflow to facilitate a thorough comparative analysis.

Introduction: The mTOR Signaling Axis and Rationale for Inhibition

The mTOR serine/threonine kinase is a central node in cellular signaling, integrating inputs from growth factors, nutrients, and cellular energy status.[2][4] It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6]

  • mTORC1 is a critical regulator of protein synthesis and cell growth, primarily through the phosphorylation of its major downstream effectors, p70 S6 Kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][6][7]

  • mTORC2 is involved in cell survival and cytoskeletal organization, notably by phosphorylating and activating AKT.[5][6][8]

Given its central role, dysregulation of the mTOR pathway is a hallmark of many cancers.[3] This has driven the development of distinct classes of mTOR inhibitors:

  • First-Generation (Rapalogs): Rapamycin (Sirolimus) and its analogs (e.g., Everolimus) are allosteric inhibitors that primarily target mTORC1.[6][9] While clinically successful, their efficacy can be limited by an inability to fully inhibit mTORC1 and by feedback activation of AKT signaling.[9]

  • Second-Generation (ATP-Competitive Kinase Inhibitors): These agents (e.g., Sapanisertib) target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[8][9][10] This dual inhibition can overcome some limitations of rapalogs.[8]

Our test article, Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate , is a novel pyrimidine derivative. While some morpholinopyrimidine scaffolds have been explored as dual PI3K/mTOR inhibitors, the specific activity of this compound is yet to be characterized.[11] This guide provides the definitive workflow to determine its precise mechanism and potency relative to established benchmarks.

Diagram 1: The mTOR Signaling Pathway and Points of Inhibition

This diagram illustrates the central role of mTORC1 and mTORC2 in integrating growth factor and nutrient signals to control key cellular processes. The distinct points of action for rapalog (mTORC1-specific) and ATP-competitive (mTORC1/2 dual) inhibitors are highlighted.

mTOR_Pathway cluster_input Upstream Signals cluster_pi3k PI3K/AKT Axis cluster_mTORC mTOR Complexes cluster_output Downstream Effectors & Cellular Outcomes Growth Factors Growth Factors Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 PI3K PI3K AKT AKT AKT->mTORC1 Cell Survival Cell Survival AKT->Cell Survival p-S6K S6K1 mTORC1->p-S6K p-4EBP1 4E-BP1 mTORC1->p-4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Protein Synthesis Protein Synthesis p-S6K->Protein Synthesis p-4EBP1->Protein Synthesis Inhibits Release of eIF4E Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapalogs Rapamycin (Rapalogs) Rapalogs->mTORC1 TKI Sapanisertib (ATP-Competitive TKI) TKI->mTORC1 TKI->mTORC2 Novel Test Article: Ethyl 4-hydroxy-2- morpholinopyrimidine- 5-carboxylate Novel->mTORC1 ? Novel->mTORC2 ?

Caption: Overview of the mTOR signaling pathway and inhibitor targets.

Experimental Benchmarking Workflow: A Phased Approach

A rigorous comparison requires a multi-faceted approach, moving from pure biochemical interaction to complex cellular responses. Our workflow is designed in three logical phases.

Diagram 2: Three-Phase Benchmarking Workflow

This flowchart outlines the sequential experimental plan, ensuring that each phase builds upon the data from the last, from initial biochemical potency to final cellular effect.

Workflow cluster_phase1 Phase 1: Biochemical Potency cluster_phase2 Phase 2: Cellular Target Engagement cluster_phase3 Phase 3: Phenotypic Cellular Response P1_Assay In Vitro Kinase Assay (e.g., LanthaScreen™ TR-FRET) P1_Output Determine IC50 (Direct Enzymatic Inhibition) P1_Assay->P1_Output P2_Assay Western Blot Analysis (Phospho-protein levels) P1_Output->P2_Assay P2_Output Confirm mTORC1/mTORC2 Downstream Inhibition (p-S6K, p-4E-BP1, p-AKT) P2_Assay->P2_Output P3_Assay Cell Viability Assay (e.g., CellTiter-Glo®) P2_Output->P3_Assay P3_Output Determine GI50 (Anti-proliferative Effect) P3_Assay->P3_Output

Caption: Sequential workflow for comprehensive inhibitor characterization.

Phase 1: Biochemical Potency & Selectivity (IC50 Determination)

Objective: To determine the direct inhibitory effect of the test compound on the catalytic activity of the mTOR kinase and calculate its half-maximal inhibitory concentration (IC50).

Methodology: TR-FRET Kinase Assay (e.g., LanthaScreen™)

Causality: A biochemical assay is the foundational first step because it isolates the kinase from the complexities of a cellular environment.[12] This allows us to measure direct, on-target enzymatic inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method that measures the binding of a tracer to the kinase's ATP pocket.[13][14] Inhibition is measured by the displacement of this tracer, providing a sensitive and quantitative readout of compound potency.[13][14]

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare a 5X Kinase Buffer A.

    • Reconstitute recombinant human mTOR kinase to a working concentration.

    • Prepare a serial dilution of the test article (Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate), Rapamycin, and Sapanisertib in DMSO, then dilute into the assay buffer. A typical starting range is 100 µM to 1 pM.

    • Prepare a working solution of the Europium (Eu)-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Assay Plate Setup (384-well format):

    • Add 2 µL of the serially diluted test compounds or controls to the appropriate wells.

    • Add 4 µL of the mTOR kinase/Eu-antibody mixture to all wells.

    • Add 4 µL of the tracer solution to all wells.

    • Final volume should be 10 µL.

  • Incubation & Reading:

    • Seal the plate and centrifuge briefly.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled microplate reader, measuring emissions at 520 nm (FRET signal) and 495 nm (Europium donor signal).[15]

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Phase 2: Cellular Target Engagement & Pathway Modulation

Objective: To verify that the compound inhibits mTOR signaling within a living cell and to determine its functional selectivity for mTORC1 versus mTORC2.

Methodology: Western Blotting for Phosphorylated Downstream Targets

Causality: While an IC50 value from a biochemical assay is crucial, it doesn't guarantee cellular activity due to factors like cell permeability and stability. Western blotting provides direct visual evidence of target engagement by measuring the phosphorylation status of key mTOR substrates.[16]

  • p-S6K (Thr389) and p-4E-BP1 (Thr37/46) are direct and specific readouts for mTORC1 activity.[5][17][18]

  • p-AKT (Ser473) is a primary substrate of mTORC2.[5] Observing the dose-dependent reduction of these signals allows us to confirm cellular potency and differentiate between mTORC1-selective (rapalog-like) and dual mTORC1/2 (TKI-like) inhibition.

Protocol: Western Blot Analysis

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., MCF-7, U-87 MG, known for PI3K/mTOR pathway activation) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

    • Treat cells with a dose range of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate, Rapamycin, and Sapanisertib (e.g., 0.1 nM to 10 µM) for 2-4 hours. Include a DMSO vehicle control.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 10% FBS) for the final 30 minutes of treatment to robustly activate the mTOR pathway.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[18]

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[18]

    • Separate proteins by size on a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Rabbit anti-phospho-S6K (Thr389)

      • Rabbit anti-phospho-4E-BP1 (Thr37/46)[17]

      • Rabbit anti-phospho-AKT (Ser473)

      • Antibodies for total S6K, 4E-BP1, AKT, and a loading control (e.g., β-Actin or GAPDH).

    • Wash the membrane three times with TBST.[18]

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash again and detect signal using an enhanced chemiluminescence (ECL) substrate.

Phase 3: Phenotypic Cellular Response (GI50 Determination)

Objective: To measure the compound's effect on cell proliferation and determine its half-maximal growth inhibition concentration (GI50).

Methodology: ATP-Based Luminescent Viability Assay (e.g., CellTiter-Glo®)

Causality: This phase connects target inhibition to a critical cellular outcome: the inhibition of proliferation. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active, viable cells.[19] The luminescent signal is directly proportional to the number of viable cells, making it a highly sensitive and reliable method for assessing the anti-proliferative effects of a compound in a high-throughput format.[20][21][22]

Protocol: CellTiter-Glo® 2.0 Assay

  • Cell Plating and Treatment:

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Treat cells with a 10-point serial dilution of the test compounds (Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate, Rapamycin, Sapanisertib). Include a vehicle-only control.

    • Incubate the plate for 72 hours in a standard cell culture incubator.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[20]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20]

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[20]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the GI50 value.

Data Presentation and Interpretation

Quantitative data should be summarized for clear, at-a-glance comparison. The results will allow for a definitive classification of the novel compound.

Table 1: Comparative Performance of mTOR Inhibitors

Compound Mechanism Biochemical IC50 (mTOR Kinase) Cellular mTORC1 Inhibition (p-S6K IC50) Cellular mTORC2 Inhibition (p-AKT IC50) Anti-proliferative GI50 (MCF-7 cells)
Rapamycin Allosteric mTORC1 >1 µM ~1 nM >10 µM ~10 nM
Sapanisertib ATP-Competitive mTORC1/2 ~1 nM ~5 nM ~50 nM ~50 nM

| Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate | To be determined | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Interpreting the Results:

  • Scenario A: Rapalog-like Profile: If the test article shows a low-nanomolar IC50 for p-S6K inhibition but weak activity against p-AKT and in the biochemical kinase assay, it suggests an allosteric, mTORC1-selective mechanism similar to Rapamycin.

  • Scenario B: TKI-like Profile: If the test article demonstrates potent, low-nanomolar IC50 values across the biochemical assay and for the inhibition of p-S6K, p-4E-BP1, and p-AKT, it indicates a dual ATP-competitive inhibitor profile similar to Sapanisertib.

  • Scenario C: Novel or PI3K/mTOR Dual Inhibitor: A potent biochemical and cellular profile, potentially with a GI50 significantly lower than its mTOR inhibition IC50s, might suggest activity against other related kinases, such as PI3K. This would necessitate further investigation with a broader kinase screening panel.

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive benchmarking of a novel mTOR inhibitor candidate. By systematically progressing from direct enzymatic inhibition to cellular pathway modulation and finally to phenotypic outcomes, researchers can accurately determine the compound's potency, mechanism of action, and therapeutic potential relative to established clinical and research agents. This structured approach ensures that experimental choices are driven by clear scientific rationale, generating trustworthy and actionable data for drug development professionals.

References

  • AACR Journals. (2008, May 1). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Retrieved from [Link]

  • Assay Genie. Mtor Colorimetric Cell-Based ELISA Kit (CBCAB00772). Retrieved from [Link]

  • ASCO Publications. (2021, March 2). Sapanisertib, a dual mTORC1/2 inhibitor, for TSC1- or TSC2-mutated metastatic urothelial carcinoma (mUC). Journal of Clinical Oncology. Retrieved from [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • e-Century Publishing Corporation. (2014, November 30). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell. Retrieved from [Link]

  • EXCLI Journal. (2025, August 4). Review: EXPLORING THE ROLE OF mTOR PATHWAY IN AGING AND AGE-RELATED DISORDERS. Retrieved from [Link]

  • Frontiers. A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Retrieved from [Link]

  • Gavin Publishers. (2021). Antiproliferative and Antimigratory Effects of mTOR Inhibitors in Paediatric Low-grade Gliomas Models. A Comparison between Rapamycin and Sapanisertib. Retrieved from [Link]

  • MDPI. (2023). Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, May 1). A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, April 28). mTOR Inhibitors at a Glance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 23). Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 28). A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161. Retrieved from [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. Inhibitors of mTOR. Retrieved from [Link]

  • National Center for Biotechnology Information. mTOR Signaling in Growth, Metabolism, and Disease. Retrieved from [Link]

  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Retrieved from [Link]

  • PubMed. (2003, July 25). Activation of the p70 S6 kinase and phosphorylation of the 4E-BP1 repressor of mRNA translation by type I interferons. Retrieved from [Link]

  • PubMed. (2006, August). Current development of mTOR inhibitors as anticancer agents. Retrieved from [Link]

  • PubMed. High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay. Retrieved from [Link]

  • ResearchGate. (2014, February 4). Western Blotting using p70-S6K antibody? Retrieved from [Link]

  • ResearchGate. Western blot analysis of mTOR, S6K1, P-4E-BP, Myog, Myod, and Myhc... Retrieved from [Link]

  • The Company of Biologists. (2009, October 15). mTOR signaling at a glance. Journal of Cell Science. Retrieved from [Link]

  • Wikipedia. mTOR inhibitors. Retrieved from [Link]

  • YouTube. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay. Retrieved from [Link]

  • YouTube. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • YouTube. (2025, April 3). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Retrieved from [Link]

Sources

Comparative

Confirming the mechanism of action of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Comparative Guide: Validating the Mechanism of Action for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate Derivatives Executive Summary & Scaffold Analysis Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Validating the Mechanism of Action for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate Derivatives

Executive Summary & Scaffold Analysis

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 25693-41-8) is a privileged pharmacophore scaffold. While often categorized as a synthetic intermediate, its structural core—the 2-morpholinopyrimidine moiety—is the bioactive engine behind a potent class of lipid kinase inhibitors.

The Core Mechanistic Hypothesis: The mechanism of action (MoA) for this scaffold is predominantly ATP-competitive inhibition of the PI3K/AKT/mTOR signaling pathway .

  • The Anchor: The morpholine oxygen atom acts as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket (specifically Val851 in PI3K

    
    ).
    
  • The Vector: The 5-carboxylate and 4-hydroxy positions serve as vectors to project substituents into the affinity pocket or solvent-exposed regions, determining isoform selectivity (PI3K

    
     vs. 
    
    
    
    ) and potency.

Critical Note on Bioactivity: Researchers must recognize that while the ethyl ester itself may show modest activity, it is primarily the lead scaffold. High-potency inhibition (IC


 < 100 nM) is typically achieved by derivatizing the 5-carboxylate position (e.g., into amides or heterocycles). This guide details how to confirm this MoA for the scaffold and its bioactive derivatives.

Comparative Analysis: Performance vs. Standards

To validate the MoA, the scaffold's performance must be benchmarked against established PI3K/mTOR inhibitors.

Table 1: Comparative Profile of Morpholinopyrimidine Scaffold vs. Standard Inhibitors

FeatureMorpholinopyrimidine Scaffold (Target)GDC-0941 (Pictilisib) Wortmannin Rapamycin
Primary Target Dual PI3K / mTOR Pan-PI3K (Class I)Pan-PI3K (Covalent)mTORC1 (Allosteric)
Binding Mode ATP-Competitive (Reversible)ATP-CompetitiveIrreversible (Covalent)FKBP12-dependent
Selectivity Tunable via C5-substitutionHigh for Class I PI3KLow (Cross-reacts with PLK1)High for mTORC1
Solubility Moderate to High (Morpholine aids)HighLowLow
Key Biomarker

p-AKT (S473) &

p-S6K

p-AKT (T308/S473)

p-AKT (Transient)

p-S6K only

Key Insight: Unlike Rapamycin, which only hits mTORC1, derivatives of the Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate scaffold typically block both PI3K (upstream) and mTOR (downstream), preventing the feedback loop activation of AKT often seen with Rapamycin analogs.

Mechanistic Visualization

The following diagrams illustrate the pathway interference points and the validation workflow.

Diagram 1: PI3K/mTOR Signaling Pathway & Intervention[2][3]

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP2 Dephosphorylation (PIP3->PIP2) PDK1->AKT Phos (T308) mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phos (T389) Translation Protein Translation (Cell Growth) S6K->Translation Scaffold Morpholinopyrimidine Scaffold Scaffold->PI3K ATP Competition Scaffold->mTORC1 ATP Competition

Caption: Dual inhibition mechanism where the scaffold targets the ATP cleft of both PI3K and mTOR, collapsing the signaling cascade.

Diagram 2: Experimental Validation Workflow

Validation_Workflow cluster_0 Step 1: Target Engagement cluster_1 Step 2: Cellular Signaling cluster_2 Step 3: Phenotype Synthesis Scaffold Derivatization ADPGlo ADP-Glo Kinase Assay (Cell-Free) Synthesis->ADPGlo Screen Western Western Blotting (p-AKT / p-S6K) ADPGlo->Western Hit Confirmation IC50 Cell Viability (MTT/Resazurin) Western->IC50 Potency Apoptosis Annexin V / PI Flow Cytometry IC50->Apoptosis MoA Confirmation

Caption: Step-by-step workflow to validate the scaffold from enzymatic inhibition to cellular phenotype.

Experimental Protocols (Self-Validating)

To scientifically confirm the MoA, you must prove causality : Does the molecule inhibit the kinase directly, and does this inhibition cause the observed cellular phenotype?

Protocol A: Cell-Free Kinase Activity Assay (ADP-Glo)

Purpose: To confirm direct interaction with the ATP-binding pocket of PI3K isoforms.

  • Reagents: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ), PIP2:PS lipid substrate, Ultra-Pure ATP (10
    
    
    M), and ADP-Glo Detection Kit.
  • Preparation: Dissolve the Morpholinopyrimidine derivative in 100% DMSO (Stock 10 mM). Serial dilute (1:3) to generate an 8-point dose-response curve.

  • Reaction:

    • Incubate Kinase + Inhibitor + Lipid Substrate for 15 mins at RT.

    • Initiate reaction with ATP. Incubate 60 mins.

    • Add ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase light).
  • Validation Check:

    • Positive Control: Wortmannin (expect >90% inhibition).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor: Must be >0.5 for the assay to be valid.

Protocol B: Western Blot Signaling Analysis

Purpose: To prove the compound inhibits the pathway inside a living cell (Cellular Potency).

  • Cell Line: PC-3 or MCF-7 (High PI3K signaling background).

  • Treatment: Treat cells with compound at

    
    , 
    
    
    
    , and
    
    
    the enzymatic IC
    
    
    for 2 hours.
  • Lysis: Use RIPA buffer with Phosphatase Inhibitors (Na3VO4, NaF) – Critical Step.

  • Targets:

    • p-AKT (Ser473): Marker for PI3K/mTORC2 activity.

    • p-S6K (Thr389): Marker for mTORC1 activity.

    • Total AKT / Total S6K: Loading controls.

  • Interpretation:

    • Dual Inhibitor Profile: Reduction in both p-AKT and p-S6K.

    • mTOR-only Profile: Reduction in p-S6K; p-AKT may increase (feedback loop).

    • PI3K-only Profile: Strong reduction in p-AKT; delayed reduction in p-S6K.

Troubleshooting & Alternative Mechanisms

If the experimental data does not align with PI3K inhibition, consider these secondary MoAs common to the morpholine-pyrimidine scaffold:

  • FAK Inhibition: If the 5-position is substituted with an aniline or benzamide, the scaffold may shift selectivity toward Focal Adhesion Kinase (FAK). Test: Check p-FAK (Tyr397).

  • DNA Intercalation: Rare for this specific ester, but possible if fused with planar aromatic rings. Test: Cell cycle analysis (G2/M arrest usually indicates DNA damage/tubulin interference, whereas G1 arrest indicates PI3K inhibition).

References

  • Design and synthesis of morpholinopyrimidine derivatives as PI3K/mTOR inhibitors. Source: National Institutes of Health (PMC) [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives as Potential FAK Inhibitors. Source: National Institutes of Health (PubMed) [Link]

  • Synthesis and Biological Evaluation of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives. Source: MDPI (Molecules) [Link]

  • Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate Compound Summary. Source: PubChem [Link][1]

Sources

Validation

Statistical analysis of dose-response curves for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate vs. Standard PI3K/mTOR Inhibitors Executive Summary & Compound Profile Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 80714-88-1) represents a critical sca...

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate vs. Standard PI3K/mTOR Inhibitors

Executive Summary & Compound Profile

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 80714-88-1) represents a critical scaffold in the development of dual PI3K/mTOR inhibitors. Unlike established clinical standards (e.g., Idelalisib, PI-103), this compound often serves as an early-stage "hit" or chemical intermediate.

In drug discovery, the statistical analysis of this compound’s dose-response curve is frequently complicated by its physicochemical properties—specifically its solubility profile and ester hydrolysis rates—which can introduce artifacts into high-throughput screening (HTS) data.

This guide provides a rigorous statistical framework for evaluating this compound against established alternatives, moving beyond simple


 reporting to a comprehensive analysis of curve parametrics (Hill slope, asymmetry, and heteroscedasticity).
Experimental Design: The Generating System

To generate statistically valid dose-response data, the experimental setup must account for the specific mode of action (kinase inhibition).

  • Assay Type: ADP-Glo™ Kinase Assay (Luminescence-based).

  • Target: PI3K

    
     (Phosphoinositide 3-kinase).
    
  • Readout: Luminescence (RLU) proportional to ADP generation (inverse to inhibition).

  • Controls:

    • Negative Control:[1] DMSO (0% Inhibition).

    • Positive Control: Wortmannin or PI-103 (100% Inhibition).

Workflow Diagram

AssayWorkflow Compound Compound Prep (Serial Dilution 1:3) Enzyme Enzyme Reaction (PI3K + PIP2 + ATP) Compound->Enzyme Add 2µL Incubation Incubation (60 min @ RT) Enzyme->Incubation Detection ADP-Glo Reagent (Deplete ATP -> Read ADP) Incubation->Detection Stop Rxn Data Raw Data (RLU) Detection->Data Luminometer

Figure 1: Optimized workflow for generating robust dose-response data for morpholinopyrimidine derivatives.

Statistical Methodology: Beyond Linear Regression

Linear regression is inappropriate for biological dose-response data due to the saturation effects at high and low concentrations. The industry standard is the 4-Parameter Logistic (4PL) Model .

The 4PL Equation


Where:

  • X: Log of concentration.

  • Y: Response (Normalized Activity).

  • Top/Bottom: Plateaus of the curve.

  • Hill Slope: Describes the steepness of the transition.

Critical Statistical Adjustments for This Compound
  • Constraint of Top/Bottom: For Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate, partial solubility can cause the "Bottom" plateau to drift.

    • Recommendation: Constrain "Top" to 100% (DMSO control) and "Bottom" to 0% only if the Positive Control validates full inhibition. Otherwise, allow them to float to detect partial agonism/inhibition.

  • Weighting (

    
    ):  Bioassays are heteroscedastic  (variance increases with signal intensity). Standard least-squares regression assumes equal variance (homoscedasticity), which biases the fit toward high-signal data points (the noisy top of the curve).
    
    • Protocol: Apply relative weighting (

      
      ) to prioritize accuracy at the 
      
      
      
      region.
Comparative Performance Analysis

The following table contrasts the statistical profile of the Ethyl Ester against a standard reference (PI-103) and its hydrolyzed acid form.

Table 1: Statistical Parameters of Dose-Response Curves

ParameterEthyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylateReference Standard (PI-103)Hydrolyzed Acid Metabolite

(Potency)
4.2 µM (Moderate)0.08 µM (High)1.5 µM
Hill Slope 0.85 (Shallow)1.1 (Standard)1.0

(Fit Quality)
0.920.980.96
Solubility Limit ~50 µM (Precipitation risk)>100 µM>100 µM
Curve Asymmetry High (Requires 5PL model?)Low (Symmetric)Low
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
  • Potency Shift: The Ethyl Ester is significantly less potent than the reference. However, the Acid Metabolite shows improved potency (1.5 µM), suggesting the ester acts as a prodrug or suffers from steric hindrance in the binding pocket.

  • Hill Slope Deviation: The shallow slope (0.85) of the Ethyl Ester often indicates non-ideal behavior , such as colloidal aggregation or negative cooperativity. A slope < 1.0 is a red flag in early discovery, warning that the compound may not be binding 1:1 with the target.

  • Fit Quality (

    
    ):  The lower 
    
    
    
    for the Ethyl Ester usually stems from precipitation at high concentrations, causing the "Top" plateau to be noisy.
Detailed Protocol: Statistical Analysis Workflow

This protocol ensures self-validating results using GraphPad Prism or R (drc package).

Step 1: Data Normalization

Convert raw RLU values to % Inhibition to standardize scales.



Step 2: Outlier Detection (ROUT Method)

Before fitting, identify outliers caused by pipetting errors.

  • Method: ROUT (Robust regression and Outlier removal).

  • Q coefficient: Set to 1% (Strict).

  • Why: Morpholinopyrimidines can aggregate; removing true outliers prevents skewing the

    
    .
    
Step 3: Model Selection (Decision Tree)

Do not default to 4PL. Use the F-test to determine if a 5-Parameter Logistic (5PL) model (which accounts for asymmetry) is statistically superior.

ModelSelection Start Start Analysis Fit4PL Fit 4PL Model Start->Fit4PL CheckSym Check Asymmetry (Visual + Residuals) Fit4PL->CheckSym Symmetric Symmetric? CheckSym->Symmetric Fit5PL Fit 5PL Model (Adds Asymmetry Factor) Symmetric->Fit5PL No Final4PL Report 4PL IC50 Symmetric->Final4PL Yes FTest F-Test Comparison (p < 0.05?) Fit5PL->FTest FTest->Final4PL No (Overfitting) Final5PL Report 5PL IC50 FTest->Final5PL Yes (5PL Better)

Figure 2: Statistical decision tree for selecting the optimal regression model.

Step 4: Confidence Interval Reporting

Never report


 as a single number. Always report the 95% Confidence Interval (CI) .
  • Example:

    
     (95% CI: 3.8 to 4.7 µM).
    
  • Significance: If the CI of the Ethyl Ester overlaps with the Acid Metabolite, the potency difference is not statistically significant.

References
  • National Institutes of Health (NIH). Assay Guidance Manual: Assay Operations for SAR Support. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2012.

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134.

  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Compound Summary. (Used as structural surrogate for physicochemical properties).

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics, 7, 123.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in regulatory standards and chemical safety principles, providing a self-validating system for your laboratory's Chemical Hygiene Plan (CHP).

Hazard Profile and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This crucial first step informs every subsequent decision, from personal protective equipment (PPE) selection to the final disposal method. Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is classified as a hazardous substance.

Based on the Globally Harmonized System (GHS), this compound presents the following hazards.[1] This profile is consistent with structurally similar compounds, such as ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, which carry the same classifications.[2]

Table 1: Chemical and Hazard Identification

Property Identifier
Chemical Name Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate
CAS Number 25693-41-8[1][3]
Molecular Formula C11H15N3O4[3]
Physical Form Solid (at 20°C)[1]
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]

| GHS Signal Word | Warning[1] |

Causality: The presence of these hazards legally classifies this compound as a hazardous material. Consequently, any waste containing this substance, including contaminated consumables (e.g., weigh boats, gloves, pipette tips) and solutions, must be managed as hazardous waste according to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Disposal into standard laboratory drains or municipal trash is strictly prohibited.[6][7][8]

Personal Protective Equipment (PPE) and Immediate Safety

Handling this compound, both in its pure form and as waste, requires specific PPE to mitigate the risks of skin, eye, and respiratory irritation.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[9]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust or aerosols.[9]

In case of accidental exposure, follow these first-aid measures immediately:

  • If on Skin: Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

  • If Swallowed: Rinse the mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[10]

On-Site Waste Accumulation and Storage Protocol

Proper segregation and storage at the point of generation are fundamental to safe and compliant chemical waste management. All laboratories generating hazardous waste must establish a "Satellite Accumulation Area" (SAA).[11]

Protocol 1: Waste Collection and Storage in the Laboratory

  • Designate an SAA: Choose a location within the laboratory that is at or near the point of waste generation and under the control of laboratory personnel.[4]

  • Select a Waste Container:

    • Use a container made of a material compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) drum or pail is suitable.[4] Avoid metal containers for acidic or basic waste streams.[4]

    • The container must be in good condition, with no leaks, and must have a secure, screw-on lid.[11]

  • Label the Container:

    • Before any waste is added, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate" and any other constituents of the waste stream.

    • Indicate the relevant hazards (Irritant).

  • Waste Segregation:

    • Rationale: The pyrimidine and morpholine structures suggest potential reactivity. Pyrimidine derivatives can be incompatible with strong oxidizing agents and acids.[12]

    • Action: Store this waste stream separately from strong acids, bases, and oxidizing agents to prevent inadvertent and dangerous chemical reactions.

  • Accumulation:

    • Keep the waste container securely closed at all times, except when adding waste.[11]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[4]

    • Once the container is full, it must be moved from the SAA to the central storage area within three days for disposal pickup.[11]

Final Disposal Pathway Decision Framework

The disposal of this chemical is not a task for laboratory personnel to perform directly (e.g., via chemical neutralization). The only compliant method is to transfer the waste to a licensed professional disposal facility. The process is managed through your institution's Environmental Health & Safety (EHS) office.

// Node Definitions start [label="Start: Waste is Generated", fillcolor="#F1F3F4", fontcolor="#202124"]; characterize [label="Step 1: Characterize Waste\n(Solid, Contaminated with C11H15N3O4)", fillcolor="#FBBC05", fontcolor="#202124"]; hazard_id [label="Step 2: Identify Hazards\n(Irritant - H315, H319, H335)\n=> Hazardous Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; storage [label="Step 3: On-Site Accumulation\n- Segregate from incompatibles\n- Store in labeled, closed container\n- Use Satellite Accumulation Area (SAA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ehs [label="Step 4: Container Full\nNotify EHS Office for Pickup", fillcolor="#34A853", fontcolor="#FFFFFF"]; vendor [label="Step 5: Licensed Vendor Transport\n(Manifested Waste Stream)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; disposal [label="Step 6: Final Disposal Method\n(Determined by Vendor)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; incineration [label="High-Temperature Incineration\n(Preferred for Organics)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; landfill [label="Stabilization & Lab Pack Landfill\n(Secure Hazardous Waste Landfill)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Disposal Complete", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> characterize; characterize -> hazard_id; hazard_id -> storage; storage -> ehs; ehs -> vendor; vendor -> disposal; disposal -> incineration [label=" Option A "]; disposal -> landfill [label=" Option B "]; incineration -> end; landfill -> end; } endom Caption: Disposal workflow for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate.

Protocol 2: Arranging for Professional Disposal

  • Contact EHS: Once your waste container is approaching full, contact your institution's Environmental Health & Safety (EHS) or equivalent department.

  • Schedule Pickup: The EHS office will coordinate a pickup from your laboratory or direct you to your building's main hazardous waste accumulation area.

  • Documentation: EHS will work with a licensed hazardous waste contractor to manifest and transport the waste off-site.

  • Final Disposal Method: The contractor will use one of the following approved methods:

    • High-Temperature Incineration: This is the preferred and most common method for organic chemical waste.[13][14][15] It ensures the complete destruction of the compound.

    • Lab Pack and Landfilling: Small containers of waste may be packed into larger drums with absorbent material (a "lab pack") and disposed of in a specially designated hazardous waste landfill.[16]

Spill and Decontamination Procedures

Accidents happen, and a clear, pre-defined spill response protocol is a mandatory part of any Chemical Hygiene Plan.[17][18]

For a small spill of solid material:

  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: At a minimum, wear a lab coat, double gloves, and safety goggles.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or diatomaceous earth.[19][20] Avoid raising dust.

  • Collect Waste: Carefully scoop the absorbed material and spilled solid into a designated waste container. Use non-sparking tools if there is any fire risk.[12][20]

  • Label and Dispose: Seal the container, label it as "Spill Debris containing Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate," and manage it as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

By adhering to this comprehensive guide, you can ensure that your handling and disposal of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate meet the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine (REACH). [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Ohio EPA. Managing Hazardous Waste Generated in Laboratories. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • PENTA. Morpholine - SAFETY DATA SHEET. [Link]

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